molecular formula C15H22ClN B018375 Didesmethylsibutramine CAS No. 84467-54-9

Didesmethylsibutramine

Número de catálogo: B018375
Número CAS: 84467-54-9
Peso molecular: 251.79 g/mol
Clave InChI: WQSACWZKKZPCHN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Didesmethylsibutramine (also known as dinorsibutramine or BTS-54524) is a key active metabolite of the anorectic agent sibutramine. It is supplied as a high-purity reference standard for use in pharmaceutical and metabolic research. Primary Research Applications: • Metabolic Profiling: Used as an analytical standard in LC-MS/MS and other chromatographic methods for quantifying sibutramine metabolism in biological matrices, crucial for pharmacokinetic and bioequivalence studies . • Mechanism of Action Studies: Research indicates that the pharmacological effects of sibutramine are largely attributed to its active metabolites, this compound and Desmethylsibutramine . This compound is a valuable tool for elucidating the precise neurochemical mechanisms of weight management. • Adulterant Screening: Employed as a reference material by quality control laboratories to detect and quantify the illegal adulteration of herbal and dietary weight-loss supplements with sibutramine and its analogues . Pharmacology and Mechanism: this compound functions as a triple monoamine reuptake inhibitor. It potently blocks the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), thereby increasing the synaptic levels of these neurotransmitters . The (R)-enantiomer of this compound demonstrates significantly higher potency in reuptake inhibition and anorectic activity compared to the (S)-enantiomer . In vivo, it is formed from sibutramine via N-demethylation, primarily mediated by the cytochrome P450 isoenzyme CYP2B6 . Note: This product is intended for research purposes only. It is strictly not for human consumption, nor for use in diagnostic or therapeutic applications. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSACWZKKZPCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801004734
Record name 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801004734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84467-54-9
Record name N-Didesmethylsibutramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84467-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Didemethylsibutramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084467549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801004734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanemethanamine, 1-(4-chlorophenyl)-α-(2-methylpropyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIDESMETHYLSIBUTRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987R943R3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Didesmethylsibutramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the pharmacological properties of Didesmethylsibutramine, a primary active metabolite of the anorectic agent Sibutramine. The focus is on its core mechanism of action, supported by quantitative data, experimental methodologies, and detailed molecular pathway visualizations.

Introduction and Metabolic Pathway

This compound, also known as dinorsibutramine or BTS-54505, is a key pharmacologically active metabolite of Sibutramine.[1][2] Sibutramine itself is a prodrug that undergoes extensive first-pass metabolism in the liver to exert its therapeutic effects.[1][3][4] The pharmacological activity of Sibutramine is predominantly attributed to its secondary amine (desmethylsibutramine, M1) and primary amine (this compound, M2) metabolites, which are significantly more potent as monoamine reuptake inhibitors than the parent compound.[1][5][6]

The metabolic conversion occurs via a two-step N-demethylation process mediated by the cytochrome P450 enzyme system. Sibutramine is first metabolized to desmethylsibutramine (M1), a reaction primarily catalyzed by CYP3A4.[1][4] Subsequently, desmethylsibutramine is converted to this compound (M2) by CYP2B6 and CYP2C19.[2][7]

Sibutramine Sibutramine (Prodrug) M1 Desmethylsibutramine (Metabolite 1) Sibutramine->M1 N-demethylation (CYP3A4) M2 This compound (Metabolite 2) M1->M2 N-demethylation (CYP2B6, CYP2C19)

Metabolic activation pathway of Sibutramine.

Core Mechanism of Action: Monoamine Reuptake Inhibition

The primary mechanism of action for this compound is the inhibition of the presynaptic reuptake of monoamine neurotransmitters.[5] It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1][2] By binding to and blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and, to a lesser extent, the dopamine transporter (DAT), this compound increases the concentration of these neurotransmitters in the synaptic cleft.[1][5][8] This enhancement of serotonergic, noradrenergic, and dopaminergic neurotransmission is believed to mediate its therapeutic effects, particularly appetite suppression (anorectic effect) and increased satiety.[1][3][5][9] Unlike older anorectic agents like amphetamine, Sibutramine and its metabolites act as reuptake inhibitors rather than causing the release of neurotransmitters.[1][4]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicles (5-HT, NE, DA) MA 5-HT, NE, DA Vesicle->MA Release Receptor Postsynaptic Receptors MA->Receptor Binding & Signal SERT SERT MA->SERT Reuptake NET NET MA->NET Reuptake DAT DAT MA->DAT Reuptake p1 This compound Didesmethyl- sibutramine This compound->SERT Inhibits This compound->NET Inhibits This compound->DAT Inhibits

Inhibition of monoamine transporters at the synapse.

Quantitative Data: Transporter Binding Affinity

The potency of this compound and its individual stereoisomers has been quantified through in vitro binding assays. The data reveals a high affinity for both NET and SERT. Notably, the pharmacological activity is stereoselective, with the (R)-enantiomer being a more potent inhibitor of monoamine reuptake than the (S)-enantiomer.[1][2] The (R)-enantiomers of both desmethyl- and this compound exhibit significantly stronger anorectic effects in animal models.[1][10]

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)
This compound (racemic)201545
(R)-Didesmethylsibutramine140138.9
(S)-Didesmethylsibutramine4,3006212
Data sourced from Wikipedia, citing relevant pharmacological studies.[1]

Experimental Protocols: Radioligand Binding Assay

The binding affinities (Ki values) presented above are typically determined using in vitro radioligand binding assays. This methodology quantifies the affinity of a test compound for a specific transporter protein by measuring its ability to displace a known high-affinity radiolabeled ligand.

Detailed Methodology:

  • Tissue/Cell Preparation : Membranes are prepared from cells (e.g., HEK293 cells) that have been transfected to express a high density of the target human monoamine transporter (SERT, NET, or DAT).

  • Incubation : The cell membranes are incubated in a buffer solution containing:

    • A specific radiolabeled ligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]GBR12935 for DAT).

    • Varying concentrations of the unlabeled test compound (this compound).

  • Equilibrium : The mixture is incubated at a controlled temperature for a specific duration to allow the binding to reach equilibrium.

  • Separation : The reaction is terminated by rapid filtration through glass fiber filters. This separates the membranes with bound radioligand from the unbound radioligand in the solution. The filters are then washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification : The amount of radioactivity trapped on the filters is measured using liquid scintillation counting. This value represents the amount of bound radioligand.

  • Data Analysis : The data are used to generate a competition curve, plotting the percentage of radioligand displaced against the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant), which represents the affinity of the compound for the transporter, is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow cluster_components Key Components prep 1. Preparation Cell membranes expressing target transporter (e.g., NET) incubate 2. Incubation Membranes + Radioligand + this compound prep->incubate separate 3. Separation Rapid filtration to separate bound from unbound ligand incubate->separate membranes Transporter-expressing Membranes radioligand Radiolabeled Ligand ([³H]) drug Test Compound (this compound) quantify 4. Quantification Scintillation counting of filter-bound radioactivity separate->quantify analyze 5. Data Analysis Calculate IC50 and Ki values from competition curve quantify->analyze

Workflow for a typical radioligand binding assay.

Additional Pharmacological Effects

Beyond monoamine reuptake inhibition, studies have suggested other potential mechanisms that contribute to the overall pharmacological profile of Sibutramine's metabolites. This compound has been shown to induce thermogenesis, which may contribute to an increase in energy expenditure.[11][12] Additionally, it has been reported to inhibit NMDA-evoked activity, suggesting a potential modulation of excitatory amino acid pathways.[11]

Conclusion

This compound is a potent, stereoselective, centrally acting monoamine reuptake inhibitor and the principal active metabolite of Sibutramine. Its mechanism of action is centered on the inhibition of SERT, NET, and DAT, leading to elevated synaptic concentrations of serotonin, norepinephrine, and dopamine. This activity, particularly the potent inhibition of norepinephrine and serotonin reuptake, is the primary driver of the anorectic effects observed with Sibutramine administration. The quantitative differences in binding affinity, especially the superior potency of the (R)-enantiomer, are critical considerations for drug design and development professionals exploring related pharmacological targets.

References

An In-depth Technical Guide to the Synthesis and Characterization of Didesmethylsibutramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didesmethylsibutramine, the primary amine metabolite of the anti-obesity agent sibutramine, is a pharmacologically active compound that functions as a monoamine reuptake inhibitor and an N-methyl-D-aspartate (NMDA) receptor antagonist.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and summarizing key analytical data. The information presented is intended to support researchers and drug development professionals in the chemical synthesis, purification, and analytical identification of this important metabolite.

Synthesis of this compound

The synthesis of this compound, chemically known as 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine, is a multi-step process commencing from 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile. The overall synthetic scheme involves a Grignard reaction to introduce the isobutyl group, followed by the reduction of the resulting intermediate to the final primary amine product.

Synthesis Pathway

The synthesis can be logically divided into two primary stages:

  • Grignard Reaction: Formation of an intermediate through the reaction of 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile with isobutylmagnesium bromide.

  • Reduction: Conversion of the intermediate to this compound.

Synthesis_Pathway A 1-(4-Chlorophenyl)-1- cyclobutanecarbonitrile C Intermediate A->C Grignard Reaction (in Diethyl Ether) B Isobutylmagnesium bromide (Grignard Reagent) B->C E This compound C->E Reduction D Reduction (e.g., NaBH4) D->E

Synthesis pathway of this compound.
Experimental Protocols

Protocol 1: Synthesis of 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine (this compound)

This protocol is a composite of methodologies described in the scientific and patent literature.

Step 1: Grignard Reaction

  • Objective: To synthesize the imine intermediate by reacting 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile with isobutylmagnesium bromide.

  • Materials:

    • 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile[2]

    • Isobutylmagnesium bromide solution (in diethyl ether)

    • Anhydrous diethyl ether

    • Toluene

    • Concentrated hydrochloric acid

    • Water

  • Procedure:

    • Dissolve 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile in anhydrous diethyl ether.

    • To this solution, add the isobutylmagnesium bromide solution dropwise at a controlled temperature (e.g., 0-5 °C).

    • After the addition is complete, replace the ether with toluene and heat the mixture under reflux for 1 hour.

    • Cool the reaction mixture and quench by the slow addition of water, followed by concentrated hydrochloric acid.

    • Heat the mixture under reflux for an additional hour to facilitate the formation of the ketone intermediate, 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one.[3]

    • Extract the product with diethyl ether, wash with water, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 2: Reduction to this compound

  • Objective: To reduce the intermediate to the final primary amine.

  • Materials:

    • Crude product from Step 1

    • Sodium borohydride (NaBH₄)

    • Ethanol or Methanol

    • Diethyl ether

    • Water

  • Procedure:

    • Dissolve the crude intermediate in ethanol or methanol.

    • Cool the solution in an ice bath (0-25°C) and add sodium borohydride (NaBH₄) portion-wise.[4]

    • Stir the reaction mixture for at least one hour at this temperature.[4]

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Treat the residue with diethyl ether and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain crude this compound.[4]

    • The crude product can be purified by column chromatography or by recrystallization from a suitable solvent system (e.g., acetone/water) after conversion to its hydrochloride salt.[5]

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are typically employed.

Analytical Data
Analytical Technique Parameter Observed Value
Mass Spectrometry (MS) Molecular Weight251.79 g/mol [5]
Monoisotopic Mass251.1440774 Da[6]
m/z (Parent Ion [M+H]⁺)252.2[7]
MS/MS Fragmentation Ions124.9[7]
¹H NMR Spectroscopy Chemical Shift (δ)Expected signals for aromatic protons, cyclobutyl protons, isobutyl protons, and the amine proton. Specific shifts are dependent on the solvent used.
¹³C NMR Spectroscopy Chemical Shift (δ)Expected signals for aromatic carbons, cyclobutyl carbons, and isobutyl carbons.
FTIR Spectroscopy Wavenumber (cm⁻¹)Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), and C-Cl stretching.
Experimental Methodologies for Characterization

Protocol 2: Mass Spectrometry Analysis

  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or time-of-flight mass spectrometer with an electrospray ionization (ESI) source.

  • Procedure:

    • Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample into the LC system for chromatographic separation. A C18 reversed-phase column is commonly used.

    • Perform mass analysis in positive ion mode.

    • For MS/MS, select the parent ion (m/z 252.2) and subject it to collision-induced dissociation to obtain the product ion spectrum. The major fragment is typically observed at m/z 124.9, corresponding to the chlorophenylcyclobutyl moiety.[7]

Protocol 3: NMR Spectroscopy

  • Technique: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

Protocol 4: FTIR Spectroscopy

  • Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.

  • Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.

    • Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mechanism of Action and Biological Characterization

This compound exerts its pharmacological effects through two primary mechanisms: inhibition of monoamine reuptake and antagonism of the NMDA receptor.

Signaling Pathways

Signaling_Pathways cluster_0 Monoamine Reuptake Inhibition cluster_1 NMDA Receptor Antagonism DDMS1 This compound NET Norepinephrine Transporter (NET) DDMS1->NET Inhibits DAT Dopamine Transporter (DAT) DDMS1->DAT Inhibits NE Increased Synaptic Norepinephrine NET->NE Blocks Reuptake DA Increased Synaptic Dopamine DAT->DA Blocks Reuptake DDMS2 This compound NMDAR NMDA Receptor DDMS2->NMDAR Antagonizes Ca Reduced Ca²⁺ Influx NMDAR->Ca Blocks Channel Activity Inhibition of NMDA-evoked Activity Ca->Activity

References

Didesmethylsibutramine: A Comprehensive Technical Guide to a Key Sibutramine Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of didesmethylsibutramine (M2), a primary active metabolite of the anorectic drug sibutramine. Sibutramine, a serotonin-norepinephrine reuptake inhibitor, exerts its pharmacological effects largely through its active metabolites, including this compound.[1] This document details the chemical properties, metabolic pathways, and pharmacokinetics of this compound. Furthermore, it provides comprehensive experimental protocols for its analysis in various matrices and outlines its mechanism of action. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction

Sibutramine, previously marketed for the management of obesity, is a prodrug that undergoes extensive first-pass metabolism to form two major active metabolites: desmethylsibutramine (M1) and this compound (M2).[1] These metabolites are significantly more potent as monoamine reuptake inhibitors than the parent compound.[1] this compound, also known as dinorsibutramine, is a primary amine metabolite that plays a crucial role in the overall pharmacological activity of sibutramine.[2] Understanding the characteristics and behavior of this metabolite is essential for a complete comprehension of sibutramine's efficacy and safety profile.

Chemical and Physical Properties

This compound is a primary amine with the chemical formula C15H22ClN. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource
IUPAC Name1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine[3][4]
SynonymsDinorsibutramine, Bisnorsibutramine, BTS-54524[5]
CAS Number84467-54-9[3][4]
Molecular FormulaC15H22ClN[3][4]
Molecular Weight251.79 g/mol [3][4]
InChIKeyWQSACWZKKZPCHN-UHFFFAOYSA-N[5]

Metabolic Pathway

Sibutramine is metabolized in the liver primarily by the cytochrome P450 enzyme system. The metabolic cascade leading to the formation of this compound involves two successive N-demethylation steps.

Sibutramine is first metabolized to desmethylsibutramine (M1) by CYP3A4.[1] Subsequently, desmethylsibutramine is further demethylated to this compound (M2) primarily by the CYP2B6 isoenzyme.[5] These active metabolites are then further metabolized to inactive hydroxylated and conjugated products, which are primarily excreted in the urine.[1]

Sibutramine Metabolic Pathway Sibutramine Sibutramine M1 Desmethylsibutramine (M1) Sibutramine->M1 CYP3A4 M2 This compound (M2) M1->M2 CYP2B6 Inactive_Metabolites Inactive Metabolites M2->Inactive_Metabolites Hydroxylation & Conjugation

Metabolic pathway of sibutramine to this compound.

Pharmacokinetics

This compound exhibits a longer half-life than the parent drug, contributing significantly to the duration of pharmacological activity. The pharmacokinetic parameters of this compound are summarized in Table 2.

ParameterValueConditionPopulationSource
Cmax 6.19 ng/mL (geometric mean)Single 15 mg oral dose of sibutramineObese adolescents[6]
AUC0-inf 90.5 ng·h/mL (geometric mean)Single 15 mg oral dose of sibutramineObese adolescents[6]
Tmax ~3 hoursSingle 15 mg oral dose of sibutramineObese adolescents[6]
Half-life (t1/2) 16 hoursFollowing sibutramine administrationNot specified[1]
Half-life (t1/2) 18 hoursFastingHealthy adults[7]
Half-life (t1/2) 20-22 hoursFedHealthy adults

Pharmacodynamics and Mechanism of Action

This compound is a potent inhibitor of the reuptake of norepinephrine (NE), serotonin (5-HT), and to a lesser extent, dopamine (DA) at the synaptic cleft.[1] This inhibition leads to increased levels of these neurotransmitters in the brain, which is believed to enhance satiety and increase energy expenditure. The binding affinities (Ki) of this compound and its enantiomers for the monoamine transporters are presented in Table 3. The (R)-enantiomer is noted to have a more potent anorectic effect.[1]

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
This compound201545
(R)-Didesmethylsibutramine140138.9
(S)-Didesmethylsibutramine4,3006212

Experimental Protocols

Analysis of this compound in Human Plasma by LC-MS/MS

This protocol describes a validated method for the quantification of this compound in human plasma.

6.1.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., Bisoprolol or deuterated this compound)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • tert-Butyl methyl ether (TBME)

  • Ammonium acetate

  • Acetic acid

  • Ultrapure water

  • Human plasma (blank)

6.1.2. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma in a centrifuge tube, add the internal standard solution.

  • Vortex the sample for 5 seconds.

  • Add 4.0 mL of TBME.

  • Shake the mixture for 25 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.[2]

  • Transfer 2.5 mL of the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 300 µL of the mobile phase.[2]

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

6.1.3. Chromatographic and Mass Spectrometric Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm) or equivalent

  • Mobile Phase: 20 mM ammonium acetate in water (pH 4.0 with acetic acid) and acetonitrile (67:33 v/v)[2]

  • Flow Rate: 0.40 mL/min[2]

  • Injection Volume: 30 µL[2]

  • MS System: Sciex API 5000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition: m/z 252.2 → 124.9 (example transition, may need optimization)[3]

6.1.4. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA, ICH) for selectivity, linearity, accuracy, precision, recovery, and stability. A typical linear range for this compound in plasma is 10.0–10,000.0 pg/mL.[3]

Analysis of this compound in Dietary Supplements by HPLC-UV/MS

This protocol is suitable for the detection and quantification of this compound as an adulterant in dietary supplements.

6.2.1. Materials and Reagents

  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • Ultrapure water

6.2.2. Sample Preparation

  • Homogenize the solid dietary supplement sample.

  • Weigh 0.5 g of the powdered sample into a vial.

  • Add a known volume of methanol and extract using an ultrasonic bath for 10 minutes.

  • Filter the extract.

  • Dilute the filtrate with methanol to a final volume of 10 mL.

  • Inject an aliquot into the HPLC system.

6.2.3. Chromatographic and Spectrometric Conditions

  • HPLC System: Waters Alliance or equivalent

  • Column: Spherisorb C8 (4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: Gradient elution with (A) acetonitrile and (B) 0.2% formic acid with 20 mM ammonium acetate in water.

  • Gradient Program: Maintain A at 4% for 3 min, linearly increase to 40% over 7 min, and hold at 40% for 10 min.

  • Flow Rate: 1 mL/min

  • Column Temperature: 30°C

  • UV Detection: 223 nm

  • MS Detection (for confirmation): ESI-MS, selected ion recording at m/z 252 for this compound.

6.2.4. Method Validation The method should be validated for linearity, accuracy, precision, and robustness. A typical calibration curve range is 0.025–1.0 mg/mL.

Analytical Workflow for this compound in Plasma cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (500 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (tert-Butyl methyl ether) Add_IS->LLE Evaporation Evaporation (Nitrogen) LLE->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (ESI+, MRM) Chromatography->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

Analytical workflow for this compound in plasma.

Synthesis of this compound Reference Standard

While detailed, step-by-step synthesis protocols for this compound are not widely published in readily accessible literature, its synthesis would logically follow from the demethylation of sibutramine or desmethylsibutramine. A potential synthetic route could involve the formylation of the primary amine precursor followed by reduction, or direct reductive amination. However, for research and analytical purposes, this compound hydrochloride is commercially available as a reference standard from various chemical suppliers.

Conclusion

This compound is a pharmacologically important metabolite of sibutramine, contributing significantly to its therapeutic and adverse effects. This technical guide has provided a comprehensive overview of its chemical properties, metabolic fate, pharmacokinetics, and analytical methodologies. The detailed protocols and data presented herein are intended to serve as a valuable resource for the scientific community engaged in research and development in the fields of pharmacology, toxicology, and analytical chemistry. The provided diagrams of the metabolic pathway and analytical workflow offer a clear visual representation of these complex processes.

References

Didesmethylsibutramine: A Technical Guide to its Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didesmethylsibutramine, also known as N,N-didesmethylsibutramine or BTS 54524, is a primary active metabolite of the anti-obesity drug sibutramine.[1][2] Following oral administration, sibutramine undergoes N-demethylation to form desmethylsibutramine (M1) and subsequently this compound (M2).[2] The therapeutic effects of sibutramine are largely attributed to these active metabolites, which act as potent inhibitors of monoamine reuptake.[3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its analysis and a visualization of its mechanism of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. It is important to note that while data for the hydrochloride salt is more readily available, information on the free base is less common in the literature.

Table 1: General Chemical Properties

PropertyValueSource
Chemical Name 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine[4][5]
Synonyms N,N-Didesmethylsibutramine, Dinorsibutramine, Bisnorsibutramine, BTS-54524[2]
Molecular Formula C15H22ClN[4]
Molecular Weight 251.79 g/mol [4][6]
CAS Number 84467-54-9 (for racemic)[4][5]

Table 2: Physicochemical Properties

PropertyValueSource
Boiling Point 337.90 °C[7]
Melting Point Data not available for the free base. N-Formyl N,N-Didesmethyl Sibutramine has a melting point of 110-111°C.[8]
Solubility Slightly soluble in Chloroform and Ethyl Acetate.[9] Quantitative data not readily available.[9]
pKa (Strongest Basic) 9.74[10]
logP 4.39 - 4.84[10]
Appearance Yellow to Orange Oil (for the deuterated form)[11]

Experimental Protocols

Analysis of this compound by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol is adapted from methodologies described for the simultaneous determination of sibutramine and its metabolites in biological matrices.[2][4][11][12]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

2. Chromatographic Conditions:

  • Column: Spherisorb C8 reversed-phase column or equivalent (e.g., Merck, Purospher RP-18e, 30 mm × 4.0 mm, 3 μm).[2][12]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous solution of 0.2% formic acid containing 20mM ammonium acetate. A typical isocratic condition could be a mixture of 20 mM ammonium acetate pH 4.0 in water and acetonitrile (67:33 v/v).[2][4][12]

  • Flow Rate: 0.40 mL/min.[4]

  • Injection Volume: 30 µL.[2]

  • Column Temperature: 30°C.[2]

  • UV Detection (for HPLC-UV): 223 nm.[12]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): 252.2.[12]

  • Product Ion (m/z): 124.9.

4. Sample Preparation (from plasma):

  • To a 500 µL plasma sample, add an internal standard (e.g., Bisoprolol).

  • Perform liquid-liquid extraction with 4.0 mL of tert-butyl methyl ether (TBME).

  • Vortex the mixture for 5 seconds and shake for 25 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 2.50 mL of the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue with 0.30 mL of the mobile phase.[2][11]

5. Calibration:

  • Prepare a series of calibration standards in blank plasma over a concentration range of 0.10 to 11.00 ng/mL.[2][11]

Signaling Pathways and Mechanisms

This compound exerts its pharmacological effects by acting as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), it increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission. This enhanced signaling in the central nervous system contributes to a feeling of satiety and reduced appetite.

Metabolic Pathway of Sibutramine

The following diagram illustrates the metabolic conversion of sibutramine to its active metabolites, including this compound.

Sibutramine Metabolism cluster_0 Metabolic Pathway of Sibutramine Sibutramine Sibutramine Desmethylsibutramine Desmethylsibutramine (M1) Sibutramine->Desmethylsibutramine N-demethylation (CYP3A4) This compound This compound (M2) Desmethylsibutramine->this compound N-demethylation (CYP2B6)

Caption: Metabolic conversion of sibutramine to its active metabolites.

Mechanism of Action of this compound

The diagram below depicts the mechanism of action of this compound at the neuronal synapse.

This compound Mechanism of Action cluster_1 Neuronal Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT Synaptic_Cleft Synaptic Cleft SERT->Synaptic_Cleft Reuptake NET NET NET->Synaptic_Cleft Reuptake DAT DAT DAT->Synaptic_Cleft Reuptake Vesicles Neurotransmitter Vesicles Vesicles->Synaptic_Cleft Release of 5-HT, NE, DA Receptors Postsynaptic Receptors Synaptic_Cleft->Receptors Binding This compound This compound This compound->SERT Inhibits This compound->NET Inhibits This compound->DAT Inhibits

Caption: Inhibition of neurotransmitter reuptake by this compound.

References

A Technical Guide to the Stereoselective Pharmacology of Didesmethylsibutramine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the (R)- and (S)-enantiomers of didesmethylsibutramine, the active secondary amine metabolite of the anti-obesity drug sibutramine. It has been established that the pharmacological activity of sibutramine is primarily attributable to its monoamine reuptake inhibiting metabolites, this compound and desmethylsibutramine. This document outlines the stereoselective differences in their interaction with the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Detailed experimental protocols for the synthesis, chiral resolution, and pharmacological evaluation of these enantiomers are provided, alongside a quantitative summary of their binding affinities. Furthermore, this guide includes visualizations of the relevant signaling pathways to provide a comprehensive understanding of their mechanism of action.

Introduction

Sibutramine, a formerly marketed anti-obesity medication, functions as a prodrug, undergoing hepatic metabolism by the cytochrome P450 isoenzyme CYP3A4 to its pharmacologically active primary and secondary amine metabolites, desmethylsibutramine and this compound.[1] These metabolites are potent inhibitors of the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine.[1] The anorectic effects of sibutramine, which contribute to weight loss, are primarily attributed to the actions of these metabolites.[1] this compound possesses a chiral center, and its enantiomers exhibit significant differences in their pharmacological profiles. The (R)-enantiomer has been shown to have more potent anorectic effects compared to the (S)-enantiomer.[1] This guide focuses on the synthesis, separation, and comparative pharmacological characterization of the (R)- and (S)-enantiomers of this compound.

Quantitative Data Summary

The binding affinities of the (R)- and (S)-enantiomers of this compound for the human serotonin, norepinephrine, and dopamine transporters are summarized in the table below. The data clearly indicate a higher affinity of the (R)-enantiomer for the norepinephrine and dopamine transporters, while the (S)-enantiomer shows very low affinity for all three transporters.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
(R)-Didesmethylsibutramine140138.9
(S)-Didesmethylsibutramine4,3006212

Table 1: In vitro binding affinities (Ki) of (R)- and (S)-didesmethylsibutramine at human monoamine transporters.[1]

Experimental Protocols

Synthesis of Racemic this compound

A common route for the synthesis of racemic this compound involves the demethylation of sibutramine.

Materials:

  • Sibutramine hydrochloride

  • A suitable demethylating agent (e.g., α-chloroethyl chloroformate followed by methanolysis, or a strong acid like HBr)

  • Anhydrous solvent (e.g., dichloromethane, dichloroethane)

  • Methanol

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve sibutramine hydrochloride in the chosen anhydrous solvent under an inert atmosphere.

  • Add the demethylating agent dropwise at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to proceed for a specified time, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction (e.g., by adding methanol for the von Braun reaction).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and basify with a sodium bicarbonate solution to a pH of 8-9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic extract to yield crude racemic this compound.

  • The crude product can be further purified by column chromatography.

Chiral Resolution of Racemic this compound using Tartaric Acid

The separation of the (R)- and (S)-enantiomers of this compound can be achieved by fractional crystallization of their diastereomeric salts with a chiral resolving agent, such as (+)-tartaric acid.[2]

Materials:

  • Racemic this compound

  • (+)-Tartaric acid

  • Methanol

  • Filtration apparatus

  • Polarimeter for determining enantiomeric excess

Procedure:

  • Dissolve racemic this compound in a minimal amount of hot methanol.

  • In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of hot methanol.

  • Slowly add the tartaric acid solution to the this compound solution with stirring.

  • Allow the mixture to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. The less soluble diastereomer will precipitate out of the solution.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This crystalline solid is the diastereomeric salt of one of the enantiomers.

  • The mother liquor will be enriched in the other diastereomeric salt.

  • To liberate the free amine, dissolve the collected crystals in water and basify with a suitable base (e.g., sodium hydroxide) to a pH of 10-12.

  • Extract the aqueous solution with an organic solvent (e.g., dichloromethane).

  • Dry the organic extract over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched this compound.

  • The enantiomeric excess (e.e.) of the resolved product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.

  • The other enantiomer can be recovered from the mother liquor by a similar process of basification and extraction.

In Vitro Monoamine Reuptake Inhibition Assay

This assay measures the ability of the this compound enantiomers to inhibit the reuptake of radiolabeled monoamines into cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT

  • Cell culture medium and reagents

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Radiolabeled monoamines: [³H]serotonin, [³H]norepinephrine, or [³H]dopamine

  • (R)- and (S)-didesmethylsibutramine test solutions at various concentrations

  • Known potent reuptake inhibitors for each transporter to determine non-specific uptake (e.g., paroxetine for SERT, desipramine for NET, and GBR12909 for DAT)

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and allow them to adhere and grow to a suitable confluence.

  • Assay Preparation: On the day of the experiment, wash the cells with assay buffer.

  • Compound Addition: Add varying concentrations of the (R)- and (S)-didesmethylsibutramine test solutions to the wells. Also include wells for total uptake (vehicle control) and non-specific uptake (a high concentration of a known inhibitor).

  • Initiation of Uptake: Add the radiolabeled monoamine to each well to initiate the uptake reaction.

  • Incubation: Incubate the plates for a short, defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37 °C).

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the this compound enantiomers to the monoamine transporters by measuring their ability to displace a specific radioligand.

Materials:

  • Cell membranes prepared from HEK293 cells expressing human SERT, NET, or DAT

  • Radioligands specific for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT)

  • (R)- and (S)-didesmethylsibutramine test solutions at various concentrations

  • Known potent ligands for each transporter to determine non-specific binding

  • Assay buffer

  • Glass fiber filters

  • Filtration manifold

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the specific radioligand at a concentration close to its Kd, and varying concentrations of the (R)- or (S)-didesmethylsibutramine test solutions. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known ligand).

  • Incubation: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the inhibition of monoamine reuptake by binding to SERT, NET, and DAT. This blockage leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling.

Norepinephrine Transporter (NET) Inhibition

NET_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle Synaptic_Cleft Increased NE NE_vesicle->Synaptic_Cleft Release NET Norepinephrine Transporter (NET) NE_reuptake NE Reuptake R_DDS (R)-Didesmethylsibutramine R_DDS->NET Inhibits (High Affinity) S_DDS (S)-Didesmethylsibutramine S_DDS->NET Inhibits (Low Affinity) Adrenergic_Receptor Adrenergic Receptor Synaptic_Cleft->Adrenergic_Receptor Binds Signaling_Cascade Downstream Signaling Adrenergic_Receptor->Signaling_Cascade Activates

Caption: Inhibition of the Norepinephrine Transporter (NET) by this compound enantiomers.

Dopamine Transporter (DAT) Inhibition

DAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine (DA) Vesicle Synaptic_Cleft Increased DA DA_vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) DA_reuptake DA Reuptake R_DDS (R)-Didesmethylsibutramine R_DDS->DAT Inhibits (High Affinity) S_DDS (S)-Didesmethylsibutramine S_DDS->DAT Inhibits (Low Affinity) Dopamine_Receptor Dopamine Receptor Synaptic_Cleft->Dopamine_Receptor Binds Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Activates

Caption: Inhibition of the Dopamine Transporter (DAT) by this compound enantiomers.

Serotonin Transporter (SERT) Inhibition

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT_vesicle Serotonin (5-HT) Vesicle Synaptic_Cleft Increased 5-HT SERT_vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) SERT_reuptake 5-HT Reuptake R_DDS (R)-Didesmethylsibutramine R_DDS->SERT Inhibits (Moderate Affinity) S_DDS (S)-Didesmethylsibutramine S_DDS->SERT Inhibits (Very Low Affinity) Serotonin_Receptor Serotonin Receptor Synaptic_Cleft->Serotonin_Receptor Binds Signaling_Cascade Downstream Signaling Serotonin_Receptor->Signaling_Cascade Activates

Caption: Inhibition of the Serotonin Transporter (SERT) by this compound enantiomers.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Resolution cluster_assays Pharmacological Assays cluster_analysis Data Analysis Racemic_Synthesis Synthesis of Racemic This compound Chiral_Resolution Chiral Resolution (Tartaric Acid) Racemic_Synthesis->Chiral_Resolution Enantiomer_Isolation Isolation of (R)- and (S)-Enantiomers Chiral_Resolution->Enantiomer_Isolation Binding_Assay Radioligand Binding Assay (Ki Determination) Enantiomer_Isolation->Binding_Assay Uptake_Assay Monoamine Reuptake Assay (IC50 Determination) Enantiomer_Isolation->Uptake_Assay Data_Compilation Quantitative Data Compilation Binding_Assay->Data_Compilation Uptake_Assay->Data_Compilation Pathway_Analysis Signaling Pathway Analysis Data_Compilation->Pathway_Analysis

Caption: Overall experimental workflow for the characterization of this compound enantiomers.

Conclusion

The pharmacological activity of this compound is significantly influenced by its stereochemistry. The (R)-enantiomer is a more potent inhibitor of norepinephrine and dopamine reuptake compared to the (S)-enantiomer, which likely underlies its superior anorectic effects. This technical guide provides the foundational information and detailed experimental protocols necessary for researchers to further investigate the nuanced pharmacology of these enantiomers. A thorough understanding of their stereoselective interactions with monoamine transporters is crucial for the development of more targeted and efficacious therapeutics in the future.

References

Didesmethylsibutramine's Role in Appetite Suppression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didesmethylsibutramine (DDMS) is one of the two major active metabolites of the anorectic drug sibutramine.[1][2] As a potent monoamine reuptake inhibitor, DDMS plays a significant role in the appetite-suppressing effects of its parent compound. This technical guide provides an in-depth analysis of the mechanism of action, quantitative pharmacological data, and experimental methodologies related to the anorectic properties of this compound. It is intended to serve as a comprehensive resource for researchers and professionals involved in the study of appetite regulation and the development of anti-obesity therapeutics.

Mechanism of Action: Inhibition of Monoamine Reuptake

This compound exerts its appetite-suppressing effects primarily by acting as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[3] By blocking the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters in the presynaptic neuronal membrane, DDMS increases the concentration of these neurotransmitters in the synaptic cleft.[1][2] This enhanced monoaminergic neurotransmission in key brain regions involved in appetite control, such as the hypothalamus, is believed to be the primary mechanism for its anorectic effects.[4]

The serotonergic and noradrenergic systems are particularly implicated in the regulation of satiety and food intake.[3] Increased levels of serotonin and norepinephrine are thought to enhance the feeling of fullness and reduce the drive to eat.[3] While its affinity for the dopamine transporter is lower than for SERT and NET, the inhibition of dopamine reuptake may also contribute to the overall effect on appetite and reward pathways.[1]

Enantioselectivity

This compound is a chiral molecule, and its enantiomers exhibit different pharmacological activities. The (R)-enantiomer of this compound is a more potent inhibitor of monoamine reuptake and possesses significantly stronger anorectic activity in animal models compared to the (S)-enantiomer.[1]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of this compound and its related compounds for the human serotonin, norepinephrine, and dopamine transporters.

Table 1: Binding Affinities (Ki, nM) of Sibutramine and its Metabolites for Monoamine Transporters

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)
Sibutramine298–2,800350–5,451943–1,200
Desmethylsibutramine152049
This compound 20 15 45
(R)-Didesmethylsibutramine140138.9
(S)-Didesmethylsibutramine4,3006212

Source:[1][2]

Table 2: Monoamine Reuptake Inhibition (IC50, nM) of this compound

TransporterIC50 (nM)
SERTVaries by study; generally potent
NETVaries by study; generally potent
DATVaries by study; less potent than SERT/NET

Note: Specific IC50 values for this compound are less consistently reported across publicly available literature compared to Ki values. The general trend indicates potent inhibition of SERT and NET, with weaker inhibition of DAT.

Signaling Pathways in Appetite Suppression

The inhibition of monoamine reuptake by this compound initiates a cascade of downstream signaling events in the hypothalamus, a critical brain region for energy homeostasis. The increased synaptic concentrations of serotonin and norepinephrine are thought to modulate the activity of key neuronal populations involved in appetite control, primarily the pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) neurons, and the neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons in the arcuate nucleus.

Anorexigenic POMC/CART neurons are stimulated by increased serotonergic and noradrenergic signaling, leading to the release of α-melanocyte-stimulating hormone (α-MSH). α-MSH then acts on melanocortin 4 receptors (MC4R) in other hypothalamic areas to promote satiety and reduce food intake. Conversely, the activity of orexigenic NPY/AgRP neurons is thought to be inhibited, further contributing to the anorectic effect.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron (Hypothalamus) DDMS This compound SERT SERT DDMS->SERT Inhibits NET NET DDMS->NET Inhibits DAT DAT DDMS->DAT Inhibits Serotonin Serotonin SERT->Serotonin Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Dopamine Dopamine DAT->Dopamine Reuptake POMC_CART POMC/CART Neurons (Anorexigenic) Serotonin->POMC_CART Stimulates NPY_AgRP NPY/AgRP Neurons (Orexigenic) Serotonin->NPY_AgRP Inhibits Norepinephrine->POMC_CART Stimulates Norepinephrine->NPY_AgRP Inhibits Satiety ↑ Satiety ↓ Food Intake POMC_CART->Satiety Promotes NPY_AgRP->Satiety Inhibits

Signaling pathway of this compound in appetite suppression.

Experimental Protocols

In Vitro Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for SERT, NET, and DAT.

Materials:

  • Membrane Preparations: Human embryonic kidney (HEK293) cells or other suitable cell lines stably expressing the human SERT, NET, or DAT. Alternatively, synaptosomal preparations from specific brain regions (e.g., rat striatum for DAT, cerebral cortex for NET) can be used.

  • Radioligands:

    • For SERT: [³H]Citalopram or [³H]Paroxetine

    • For NET: [³H]Nisoxetine or [³H]Tomoxetine

    • For DAT: [³H]GBR 12935 or [³H]WIN 35,428

  • Test Compound: this compound

  • Reference Compounds (for non-specific binding):

    • For SERT: Fluoxetine or Paroxetine (10 µM)

    • For NET: Desipramine or Mazindol (10 µM)

    • For DAT: Mazindol or Nomifensine (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates, glass fiber filters, filtration apparatus, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold assay buffer. Centrifuge to pellet membranes, wash, and resuspend in fresh assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of this compound concentrations.

  • Incubation: Add membrane preparation, radioligand (at a concentration near its Kd), and either buffer, reference compound, or this compound to the wells. Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

G start Start prep Prepare Membranes (HEK293 cells or brain tissue) start->prep setup Set up 96-well plate: - Total Binding - Non-specific Binding - DDMS concentrations prep->setup incubate Incubate with Radioligand (e.g., [3H]Citalopram) and DDMS (60-90 min) setup->incubate filter Filter through glass fiber mat and wash incubate->filter count Scintillation Counting filter->count analyze Analyze Data: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Experimental workflow for radioligand binding assay.
In Vivo Assessment of Anorectic Effects in Rodents

This protocol describes an acute food intake study in rats to evaluate the anorectic effects of this compound.

Animals:

  • Male Sprague-Dawley or Wistar rats, individually housed.

  • Acclimatized to the housing conditions and handling for at least one week prior to the experiment.

Procedure:

  • Habituation: For several days leading up to the experiment, provide rats with a highly palatable, pre-weighed amount of food (e.g., wet mash or high-fat diet) for a limited period each day (e.g., 4 hours) to establish a stable baseline of food intake.

  • Fasting: Prior to drug administration, fast the animals overnight (approximately 16 hours) with free access to water.

  • Drug Administration: Administer this compound or vehicle (e.g., saline or a suitable solvent) via the desired route (e.g., intraperitoneal injection, oral gavage). A range of doses should be tested.

  • Food Presentation: At a set time after drug administration (e.g., 30-60 minutes), present the pre-weighed, palatable food to the rats.

  • Food Intake Measurement: Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

  • Data Analysis: Compare the food intake of the this compound-treated groups to the vehicle-treated control group. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the dose-dependent effects on food consumption.

Assessment of Locomotor Activity

To distinguish between a specific anorectic effect and a general sedative or motor-impairing effect, it is crucial to assess locomotor activity.

Apparatus:

  • Open-field arenas equipped with automated infrared beam-break detection systems or video-tracking software.

Procedure:

  • Habituation: Acclimatize the rats to the open-field arenas for a set period (e.g., 30-60 minutes) on the day before the experiment.

  • Drug Administration: Administer this compound or vehicle as in the food intake study.

  • Locomotor Activity Recording: Immediately after drug administration, place the rats in the open-field arenas and record locomotor activity (e.g., distance traveled, number of beam breaks) for a defined period (e.g., 1-2 hours).

  • Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated group to identify any significant stimulant or depressant effects.

G start Start habituation Habituate Rats to Open-Field Arena start->habituation drug_admin Administer this compound or Vehicle habituation->drug_admin record Record Locomotor Activity (e.g., 60 minutes) drug_admin->record analyze Analyze Data: - Distance Traveled - Rearing Frequency record->analyze end End analyze->end

Experimental workflow for locomotor activity assessment.

Conclusion

This compound is a potent, centrally acting appetite suppressant that functions through the inhibition of serotonin, norepinephrine, and to a lesser extent, dopamine reuptake. Its anorectic effects are well-documented in preclinical models and are primarily mediated by the modulation of hypothalamic neuronal circuits that control satiety and food intake. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for the continued investigation of this compound and the development of novel anti-obesity therapeutics targeting the monoaminergic system. Further research is warranted to fully elucidate the specific downstream signaling events and the precise role of individual neuronal populations in mediating the anorectic effects of this compound.

References

Methodological & Application

Application Notes and Protocols for HPLC-MS/MS Quantification of Didesmethylsibutramine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Didesmethylsibutramine (DDSB) is one of the active metabolites of sibutramine, a drug formerly used for the treatment of obesity. Due to safety concerns, sibutramine has been withdrawn from many markets, but it is still sometimes found as an undeclared ingredient in dietary supplements.[1] Accurate and sensitive quantification of its metabolites, such as DDSB, in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and regulatory monitoring.[2][3] This document provides a detailed protocol for the quantification of this compound in human plasma using a robust and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

Principle

This method utilizes reversed-phase HPLC for the chromatographic separation of this compound from endogenous plasma components, followed by detection and quantification using a tandem mass spectrometer. The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the analyte.[2][4] An internal standard (IS) is used to ensure accuracy and precision by correcting for variations in sample processing and instrument response.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • This compound-d7 (or other suitable deuterated analog) as an internal standard (IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Ammonium formate

  • Formic acid

  • Methyl tertiary butyl ether (MTBE)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Human plasma (with K2EDTA as anticoagulant)[2]

  • Ultrapure water

2. Standard Solutions and Quality Control Sample Preparation

  • Stock Solutions (100.0 µg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.[2][5]

  • Intermediate Solutions: Prepare intermediate dilutions from the stock solutions in a suitable solvent, such as 50% methanol.[2]

  • Calibration Standards: Spike blank human plasma with the intermediate solutions to obtain a series of calibration standards with concentrations ranging from 10.0 to 10,000.0 pg/mL.[2]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 30.0, 3500.0, and 8000.0 pg/mL).[2]

3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of the plasma sample (calibration standard, QC, or unknown) into a polypropylene tube.[2]

  • Add 50 µL of the internal standard solution (e.g., 30.0 ng/mL).[2]

  • Add 100 µL of 10 mM KH2PO4 solution.[2]

  • Add 2.5 mL of methyl tertiary butyl ether (MTBE) and vortex for approximately 5 minutes.[2]

  • Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C.[2]

  • Transfer the supernatant (organic layer) to a clean polypropylene tube.[2]

  • Evaporate the solvent to dryness under a stream of nitrogen gas at 40 °C.[2]

  • Reconstitute the dried residue with 200 µL of the mobile phase (e.g., acetonitrile:5 mM ammonium formate, 90:10, v/v) and vortex for 2 minutes.[2]

  • Transfer the reconstituted sample to an autosampler vial for injection into the HPLC-MS/MS system.[2]

4. HPLC-MS/MS Instrumentation and Conditions

The following tables summarize the instrumental conditions for the HPLC and MS/MS systems.

Table 1: HPLC Parameters

ParameterCondition
HPLC SystemAgilent 1200 Series or equivalent
ColumnZorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm)[2]
Mobile Phase5 mM Ammonium Formate : Acetonitrile (10:90, v/v)[2]
Flow Rate0.6 mL/min[2]
Injection Volume20 µL[2]
Column Temperature40 °C[6]
Run TimeApproximately 7 minutes[2]

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerApplied Biosystems Sciex API 4000 or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive[2]
MRM TransitionsThis compound: m/z 252.2 → 124.9[2]
This compound-d7 (IS): m/z 259.3 → 125.1[2]
Collision Energy (CE)Optimized for the specific instrument and analyte
Declustering Potential (DP)Optimized for the specific instrument and analyte
Entrance Potential (EP)Optimized for the specific instrument and analyte
Collision Cell Exit Potential (CXP)Optimized for the specific instrument and analyte

5. Data Analysis and Quantification

  • Peak areas of this compound and the internal standard are integrated using the instrument's software.

  • A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.

  • The concentration of this compound in the QC and unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Method Validation Summary

The described method should be fully validated according to regulatory guidelines (e.g., FDA or ICH).[1][7] Key validation parameters are summarized below.

Table 3: Method Validation Parameters

ParameterAcceptance CriteriaExample Results
Linearity (r)≥ 0.99[2]≥ 0.9997 over 10.0–10,000.0 pg/mL[2]
Within-Run Precision (%CV)≤ 15% (≤ 20% at LLOQ)[2]1.6–2.8%[2]
Between-Run Precision (%CV)≤ 15% (≤ 20% at LLOQ)[2]2.1–3.4%[2]
Within-Run Accuracy (%)85–115% (80–120% at LLOQ)[2]96.3–98.7%[2]
Between-Run Accuracy (%)85–115% (80–120% at LLOQ)[2]98.0–100.4%[2]
RecoveryConsistent and reproducibleNot explicitly stated, but liquid-liquid extraction is a well-established technique.[2]
StabilityAnalyte should be stable under various storage and processing conditionsThe drug and its metabolites were found to be stable in plasma samples.[2]

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma 100 µL Plasma Sample add_is Add 50 µL Internal Standard plasma->add_is add_buffer Add 100 µL KH2PO4 Buffer add_is->add_buffer add_mtbe Add 2.5 mL MTBE add_buffer->add_mtbe vortex1 Vortex (5 min) add_mtbe->vortex1 centrifuge Centrifuge (4000 rpm, 10 min) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute vortex2 Vortex (2 min) reconstitute->vortex2 transfer_vial Transfer to Autosampler Vial vortex2->transfer_vial hplc HPLC Separation (Zorbax SB-C18) transfer_vial->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms data Data Acquisition and Processing msms->data

Caption: Experimental workflow for this compound quantification.

Conclusion

The presented HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The detailed protocol for sample preparation using liquid-liquid extraction and the optimized instrumental parameters ensure high-quality data suitable for various research and clinical applications. The method has been shown to have excellent linearity, precision, and accuracy over a wide concentration range, making it a valuable tool for professionals in drug development and related fields.

References

Application Note: Quantification of Didesmethylsibutramine in Biological Matrices using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of didesmethylsibutramine, a primary active metabolite of sibutramine, in biological samples using gas chromatography-mass spectrometry (GC-MS). The protocol includes sample extraction, derivatization, and optimized GC-MS parameters for accurate quantification. This method is crucial for pharmacokinetic studies, forensic toxicology, and in the monitoring of illicit adulteration in dietary supplements.

Introduction

This compound is a significant metabolite of sibutramine, an appetite suppressant that has been withdrawn from many markets due to cardiovascular side effects. The detection and quantification of this metabolite are essential for understanding the pharmacokinetics of sibutramine and for detecting its illegal use. Gas chromatography-mass spectrometry offers a reliable and sensitive platform for the analysis of this compound, particularly when coupled with a derivatization step to enhance its volatility and chromatographic performance.[1] This document provides a comprehensive protocol for the analysis of this compound in various matrices.

Experimental Protocol

Sample Preparation

The following protocol outlines the extraction of this compound from a urine matrix. Modifications may be required for other biological matrices or dietary supplements.

a. Enzymatic Hydrolysis: Since sibutramine metabolites are often excreted as glucuroconjugates, an initial hydrolysis step is necessary to free the analytes.[1]

  • To 1 mL of urine sample, add a suitable volume of β-glucuronidase solution.

  • Incubate the mixture under appropriate conditions (e.g., at 50°C for 2 hours) to ensure complete hydrolysis.

b. Liquid-Liquid Extraction (LLE):

  • Adjust the pH of the hydrolyzed sample to be alkaline (pH 9-10) using a suitable buffer or base.

  • Add 5 mL of an organic solvent mixture (e.g., n-hexane/ethyl acetate, 9:1 v/v).

  • Vortex the mixture for 5-10 minutes to ensure thorough extraction.

  • Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

c. Concentration:

  • Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen gas at approximately 40°C.[1][2]

  • The dried residue is then ready for derivatization.

Derivatization

Derivatization is a critical step to improve the volatility and thermal stability of this compound for GC-MS analysis.[3][4] Trimethylsilyl (TMS) derivatization is a common and effective method.[1]

  • To the dried sample extract, add 50 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS injection.

GC-MS Analysis

The following are typical GC-MS parameters that can be adapted for the analysis of derivatized this compound.

  • Gas Chromatograph: Agilent 7890A GC or equivalent

  • Mass Spectrometer: Agilent 5975C MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative confirmation.

  • Mass Range (Full Scan): 50-500 m/z

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of sibutramine and its metabolites, which can be expected to be similar for this compound analysis.

ParameterValueReference
Linearity Range1 - 1000 ng/mL[5]
Limit of Detection (LOD)0.05 - 10 ng/mL[1][5]
Limit of Quantification (LOQ)5 ng/mL
Intraday Precision (%RSD)5.5% - 10.6%[6]
Interday Precision (%RSD)15.0% - 22.8%[6]
Recovery39% - 42%[6]

Experimental Workflow Diagram

GCMS_Workflow GC-MS Protocol for this compound Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Urine) Hydrolysis Enzymatic Hydrolysis Sample->Hydrolysis LLE Liquid-Liquid Extraction Hydrolysis->LLE Concentration Evaporation under Nitrogen LLE->Concentration Derivatization TMS Derivatization (e.g., BSTFA) Concentration->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for this compound Analysis.

References

Application Note: Detection of Didesmethylsibutramine in Dietary Supplements by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the detection and quantification of didesmethylsibutramine, an analog of the withdrawn anti-obesity drug sibutramine, in dietary supplements. The illegal adulteration of weight-loss supplements with synthetic pharmaceutical substances poses a significant health risk to consumers. The described method utilizes Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the unambiguous identification and quantification of this compound.[1][2] This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, quality control, and drug development.

Introduction

Sibutramine and its analogs, such as N-desmethylsibutramine (desmethylsibutramine) and N,N-didesmethylsibutramine (this compound), have been illegally identified in dietary supplements marketed for weight loss.[1] Sibutramine was withdrawn from the market in several countries due to an increased risk of cardiovascular events. This compound is a pharmacologically active metabolite of sibutramine. The presence of these undeclared substances in supplements can lead to serious adverse health effects.[1]

Therefore, robust and sensitive analytical methods are crucial for the screening and confirmation of this compound in complex matrices such as dietary supplements. LC-MS/MS has emerged as the preferred technique for this purpose due to its high selectivity, sensitivity, and ability to provide structural information, which is essential for definitive identification. This application note details a validated LC-MS/MS method for the determination of this compound in various dietary supplement formulations.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Dietary Supplement Sample Homogenize Homogenization Sample->Homogenize Extract Methanol Extraction & Sonication Homogenize->Extract Filter Filtration Extract->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC MS Mass Spectrometry (ESI+) HPLC->MS MRM Multiple Reaction Monitoring (MRM) MS->MRM Quant Quantification MRM->Quant Report Reporting Quant->Report

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 99%)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • Ultrapure water

  • Dietary supplement samples (capsules, powders, teas)

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a concentration range suitable for constructing a calibration curve (e.g., 0.002 to 0.1 µg/mL).[1]

Sample Preparation
  • Homogenization: For solid samples like capsules or tablets, grind the contents to a fine, homogeneous powder. For liquid or tea samples, use them directly.

  • Extraction: Accurately weigh 0.5 g of the homogenized sample into a centrifuge tube. Add 10 mL of methanol.[3]

  • Sonication: Vortex the mixture and sonicate in an ultrasonic bath for 10 minutes to ensure complete extraction of the analyte.[3]

  • Centrifugation/Filtration: Centrifuge the sample to pellet any solid material. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[3]

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is commonly used.[1]

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid and 2 mM ammonium acetate in water.[1]

    • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution: A gradient elution program should be optimized to ensure good separation of this compound from other matrix components.

  • Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[3]

  • Injection Volume: 5 µL.[3]

  • Ionization Mode: Electrospray ionization in positive mode (ESI+).[3]

  • Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transition for this compound. A common transition is m/z 252.1 → 125.0.[1]

Data Presentation

The following table summarizes the quantitative data from a representative LC-MS/MS method for the detection of this compound.

ParameterValueReference
Linearity Range 0.002 - 0.1 µg/mL[1]
Correlation Coefficient (r²) > 0.999[3]
Limit of Detection (LOD) 1.3 ng/mL
Limit of Quantification (LOQ) 4.0 ng/mL
Recovery 91.87% - 96.46%[4]
Precision (RSD) < 15%[3]

Results and Discussion

The described LC-MS/MS method provides a reliable and robust approach for the detection and quantification of this compound in a variety of dietary supplement matrices. The sample preparation procedure is straightforward, involving a simple methanol extraction.[3] The use of a C18 column with a gradient elution of acetonitrile and acidified water with ammonium acetate allows for effective chromatographic separation.[1]

Mass spectrometric detection using ESI in the positive ion mode and MRM provides high specificity and sensitivity, allowing for the confident identification and quantification of this compound even at low concentrations. The validation parameters, including linearity, LOD, LOQ, recovery, and precision, demonstrate that the method is accurate and reproducible.

Conclusion

The detailed protocol in this application note can be readily implemented in a laboratory setting for the routine screening and confirmation of this compound in dietary supplements. This method is a valuable tool for regulatory agencies, manufacturers, and researchers to ensure the safety and quality of these products and to protect consumers from the potential health risks associated with undeclared pharmaceutical ingredients.

References

Application Notes and Protocols for the Analysis of Didesmethylsibutramine in Human Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Didesmethylsibutramine (DDSB) is one of the two major active metabolites of sibutramine, a drug formerly used for the treatment of obesity.[1][2] Sibutramine was withdrawn from the market in several countries due to an increased risk of cardiovascular events.[3] However, the analysis of sibutramine and its metabolites, including this compound, in human plasma remains crucial for pharmacokinetic studies, bioequivalence studies, and the detection of illegal adulteration in herbal medicines and dietary supplements.[1] This document provides detailed application notes and protocols for the quantitative analysis of this compound in human plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a powerful analytical technique known for its selectivity, sensitivity, and reproducibility.[1]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used method for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and specificity. The method involves chromatographic separation of the analyte from other components in the plasma sample, followed by ionization and detection by a mass spectrometer.

Key Experimental Protocols

A validated bioanalytical method using LC-MS/MS for the determination of sibutramine and its N-desmethyl metabolites in human plasma has been established.[4][5]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common technique used to isolate analytes from complex matrices like plasma.[1]

  • Protocol:

    • Pipette 100 µL of a human plasma sample into a polypropylene tube.[1]

    • Add 50 µL of the internal standard (IS) working solution.

    • Add 100 µL of 10 mM KH2PO4 solution and vortex for 10 seconds.[1]

    • Add 2.5 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.[1]

    • Vortex the mixture for approximately 5 minutes to ensure thorough mixing.[1]

    • Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C to separate the organic and aqueous layers.[1]

    • Carefully transfer the supernatant (organic layer) to a clean polypropylene tube.[1]

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40 °C.[1]

    • Reconstitute the dried residue in 300 µL of the mobile phase.[4][5]

    • Vortex the reconstituted sample for 30 seconds before transferring it to an autosampler vial for injection into the LC-MS/MS system.[4][5]

2. Chromatographic Conditions

The chromatographic separation is crucial for resolving this compound from other plasma components and potential interferences.

ParameterCondition
HPLC System Agilent 1200 series or equivalent[4]
Column Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm)[1]
Mobile Phase 5 mM Ammonium Formate : Acetonitrile (10:90, v/v)[1]
Flow Rate 0.6 mL/min[1]
Injection Volume 20 µL[1]
Column Temperature Ambient
Run Time Approximately 3.5 minutes[5]

3. Mass Spectrometric Conditions

The mass spectrometer is used for the detection and quantification of the analyte.

ParameterCondition
Mass Spectrometer Sciex Triple Quadrupole Mass Spectrometer (API 5000) or equivalent[4]
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode[1][4]
Detection Mode Multiple Reaction Monitoring (MRM)[1][4]
MRM Transition (this compound) m/z 252.2 → 124.9[1]
MRM Transition (Internal Standard - e.g., Bisoprolol) m/z 326.20 → 116.10 (example)
Dwell Time 200 ms
Source Temperature 500 °C
IonSpray Voltage 5500 V

Method Validation Data

Method validation is essential to ensure the reliability of the analytical results. The following tables summarize the typical validation parameters for the analysis of this compound in human plasma.

Table 1: Linearity and Range

AnalyteLinear Range (pg/mL)Correlation Coefficient (r²)
This compound10.0 - 10,000.0≥ 0.9997[1]

Table 2: Precision and Accuracy

AnalyteQC Concentration (pg/mL)Within-Run Precision (%CV)Within-Run Accuracy (%)Between-Run Precision (%CV)Between-Run Accuracy (%)
This compound30.01.6 - 2.896.3 - 98.72.1 - 3.498.0 - 100.4
3500.01.6 - 2.896.3 - 98.72.1 - 3.498.0 - 100.4
8000.01.6 - 2.896.3 - 98.72.1 - 3.498.0 - 100.4

Data extracted from a representative study.[1]

Table 3: Recovery

AnalyteMean Extraction Recovery (%)
This compound> 85%

Table 4: Stability

Stability ConditionDurationStability (%)
Short-Term (Room Temperature) 6 hoursStable
Freeze-Thaw (3 cycles) -20°C to Room TemperatureStable
Long-Term 216 days at -80°CStable[5]
Autosampler 24 hoursStable[5]

Experimental Workflow and Signaling Pathway Diagrams

Diagram 1: Experimental Workflow for this compound Analysis

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Add_Buffer Add KH2PO4 Buffer Add_IS->Add_Buffer Add_Solvent Add MTBE Add_Buffer->Add_Solvent Vortex Vortex (5 min) Add_Solvent->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (Zorbax SB-C18) Inject->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Mass Spectrometric Detection (MRM: m/z 252.2 -> 124.9) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Workflow for the analysis of this compound in human plasma.

Diagram 2: Metabolic Pathway of Sibutramine

G Sibutramine Sibutramine Metabolite1 N-desmethylsibutramine (M1) Sibutramine->Metabolite1 N-demethylation (CYP3A4) Metabolite2 This compound (M2/DDSB) Metabolite1->Metabolite2 N-demethylation (CYP2B6) Inactive_Metabolites Inactive Metabolites Metabolite2->Inactive_Metabolites Hydroxylation & Conjugation Excretion Renal Excretion Inactive_Metabolites->Excretion

Caption: Simplified metabolic pathway of sibutramine in humans.

References

Application Notes and Protocols for the Solid-Phase Extraction of Didesmethylsibutramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase extraction (SPE) of didesmethylsibutramine (DDSB), a primary active metabolite of sibutramine, from biological matrices such as plasma and urine. The outlined procedure is based on established methods for analogous compounds with a phenethylamine structure, ensuring a robust starting point for method development and validation.

Introduction

This compound is a pharmacologically active metabolite of sibutramine, a once-popular anti-obesity drug. Accurate quantification of DDSB in biological fluids is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction (LLE), including higher analyte recovery, reduced solvent consumption, and the potential for automation. This protocol focuses on a mixed-mode cation exchange SPE method, which is well-suited for the extraction of primary amines like DDSB.

Quantitative Data Summary

While specific quantitative data for the solid-phase extraction of this compound is not extensively available in the cited literature, the following table summarizes relevant quantitative parameters from studies on sibutramine and its metabolites, primarily using liquid-liquid extraction, and from SPE methods for structurally similar compounds. This data can serve as a benchmark for method development and validation.

AnalyteMatrixExtraction MethodLinear RangeRecovery (%)LOD (ng/mL)LOQ (ng/mL)Reference
This compoundHuman PlasmaLiquid-Liquid Extraction10.0–10,000.0 pg/mL94.2 - 99.2-10.0 pg/mL[1]
This compoundHuman PlasmaLiquid-Liquid Extraction99.00–49500 pg/mL--99.00 pg/mL[2]
This compoundHuman PlasmaLiquid-Liquid Extraction0.328–32.8 ng/mL--0.328 ng/mL[3]
AmphetamineUrineSolid-Phase Extraction5 - 200 ng/mL>851.255[4]
MethamphetamineUrineSolid-Phase Extraction0.50 - 15.00 µg/mL>90-0.50 µg/mL[5]

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol is designed for the extraction of this compound from human plasma or urine using a mixed-mode polymeric strong cation exchange (SCX) solid-phase extraction cartridge.

Materials and Reagents
  • SPE Cartridge: Mixed-mode strong cation exchange (e.g., Agilent Bond Elut Plexa PCX, 30 mg/1 mL or Waters Oasis MCX, 30 mg/1 mL)

  • This compound analytical standard

  • Internal Standard (IS): e.g., this compound-d7 or a structurally similar compound like amphetamine-d5.

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (≥98%)

  • Ammonium hydroxide (concentrated)

  • Deionized water

  • 100 mM Phosphate buffer (pH 6.0)

  • Collection tubes (e.g., 12 x 75 mm glass tubes)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure

1. Sample Pre-treatment:

  • Allow frozen plasma or urine samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Spike 1 mL of the sample with the internal standard solution.

  • Add 1 mL of 100 mM phosphate buffer (pH 6.0) to the sample.

  • Vortex for 30 seconds.

  • Centrifuge the sample at 3000 x g for 10 minutes to pellet any particulates.

2. SPE Cartridge Conditioning:

  • Place the SPE cartridges on the vacuum manifold.

  • Condition the cartridges by passing 1 mL of methanol through the sorbent bed. Allow the methanol to soak for 30 seconds before applying vacuum.

  • Equilibrate the cartridges by passing 1 mL of deionized water through the sorbent bed. Do not allow the sorbent to dry.

3. Sample Loading:

  • Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

  • Apply a low vacuum to allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1-2 mL/minute).

4. Washing:

  • Wash the cartridge with 1 mL of 2% formic acid in deionized water to remove acidic and neutral interferences.

  • Wash the cartridge with 1 mL of methanol to remove hydrophobic interferences.

  • Dry the cartridge thoroughly under high vacuum for 5-10 minutes.

5. Elution:

  • Place clean collection tubes in the manifold rack.

  • Elute the analytes with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Allow the elution solvent to soak the sorbent for 1 minute before applying a low vacuum to slowly pass the solvent through and into the collection tube.

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Experimental Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 1. Thaw and vortex sample Spike 2. Spike with Internal Standard Sample->Spike Buffer 3. Add phosphate buffer (pH 6.0) Spike->Buffer Centrifuge 4. Vortex and centrifuge Buffer->Centrifuge Condition 5. Condition Cartridge (Methanol, Water) Centrifuge->Condition Load 6. Load Sample Condition->Load Wash1 7. Wash 1 (2% Formic Acid) Load->Wash1 Wash2 8. Wash 2 (Methanol) Wash1->Wash2 Dry 9. Dry Cartridge Wash2->Dry Elute 10. Elute Analytes (5% NH4OH in Methanol) Dry->Elute Evaporate 11. Evaporate to Dryness Elute->Evaporate Reconstitute 12. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 13. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Experimental workflow for the solid-phase extraction of this compound.

Signaling Pathway (Logical Relationship Diagram)

The following diagram illustrates the logical relationship in the mixed-mode solid-phase extraction process, highlighting the interactions between the analyte, sorbent, and solvents.

SPE_Mechanism cluster_loading Loading Phase (pH ~6) cluster_washing Washing Phase cluster_elution Elution Phase (High pH) Analyte_loaded DDSB (Protonated Amine) Retained Sorbent_loaded SCX Sorbent (Hydrophobic & Cation Exchange) Analyte_loaded->Sorbent_loaded Ionic & Hydrophobic Interaction Wash_acid Aqueous Acidic Wash (Removes polar interferences) Wash_organic Organic Wash (Methanol) (Removes non-polar interferences) Elution_solvent Basic Organic Solvent (Disrupts Ionic Interaction) Sorbent_loaded->Elution_solvent Disruption of Interactions Analyte_eluted DDSB (Neutral Amine) Eluted Elution_solvent->Analyte_eluted

Caption: Logical diagram of the mixed-mode SPE mechanism for this compound.

References

Didesmethylsibutramine: Application Notes for its Use as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of didesmethylsibutramine as a reference standard in analytical chemistry. Detailed methodologies for its quantification in biological matrices and dietary supplements are presented, along with relevant quantitative data to aid in method development and validation.

Introduction

This compound, also known as N-di-desmethylsibutramine, is one of the two major active metabolites of sibutramine, a drug formerly used for the treatment of obesity.[1][2] Sibutramine exerts its pharmacological effects primarily through its secondary amine (monodesmethylsibutramine, M1) and primary amine (this compound, M2) metabolites, which act as norepinephrine, serotonin, and dopamine reuptake inhibitors.[3][4] Due to the widespread use of sibutramine, both legally in the past and illegally as an adulterant in dietary supplements, the accurate quantification of its metabolites is crucial for pharmacokinetic studies, bioequivalence assessment, and forensic analysis.[1][5][6] this compound reference standards are essential for the development and validation of analytical methods to ensure the accuracy and reliability of these measurements.[7]

Physicochemical Properties

PropertyValueReference
Chemical FormulaC15H22ClN[3]
Molecular Weight251.79 g/mol [3]
CAS Number84467-54-9[8]
AppearanceYellow to Orange Solid[9]
Storage Temperature+4°C[8]

Analytical Methodologies

The quantification of this compound in various matrices is predominantly achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[1][2] High-performance liquid chromatography with UV detection (HPLC-UV) and gas chromatography-mass spectrometry (GC-MS) are also employed.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the determination of this compound in biological samples due to its ability to provide accurate quantification at low concentrations.

Sample Preparation: Liquid-Liquid Extraction

A common and effective method for extracting this compound from plasma is liquid-liquid extraction (LLE).

Experimental Protocol: LLE for Human Plasma [1]

  • To a 500 µL aliquot of human plasma, add the internal standard (e.g., deuterated this compound).

  • Vortex the sample for 5 seconds.

  • Add 4.0 mL of tert-butyl methyl ether (TBME).

  • Shake the mixture for 25 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer a 2.5 mL aliquot of the organic supernatant to a clean glass tube.

  • Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitute the dried residue with 0.3 mL of the mobile phase.

Chromatographic Conditions [1]

  • Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm, 80 Å)

  • Mobile Phase: 5 mM ammonium formate:acetonitrile (10:90, v/v)

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 20 µL

Mass Spectrometric Detection [1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound: m/z 252.2 → 124.9

Quantitative Data for LC-MS/MS Method [1]

ParameterThis compound
Linearity Range10.0–10,000.0 pg/mL
Correlation Coefficient (r)≥0.9997
Precision (CV%)
Within-run1.6–2.8%
Between-run2.1–3.4%
Accuracy (%)
Within-run96.3–98.7%
Between-run98.0–100.4%
Recovery (%)
Low QC (30.0 pg/mL)99.2 ± 2.4%
Medium QC (3500.0 pg/mL)94.2 ± 1.7%
High QC (8000.0 pg/mL)94.5 ± 6.1%
Overall Average96.0 ± 2.8%
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers a more accessible alternative to LC-MS/MS for the analysis of this compound, particularly in dietary supplements where concentrations may be higher.

Experimental Protocol: Analysis in Dietary Supplements [5]

Sample Preparation:

  • Weigh and finely powder the dietary supplement.

  • Extract a known amount of the powder with a suitable solvent (e.g., methanol).

  • Vortex and sonicate the mixture to ensure complete extraction.

  • Centrifuge the sample and filter the supernatant before injection.

Chromatographic Conditions [5]

  • Column: Spherisorb C8 reversed-phase column

  • Mobile Phase: Gradient elution with acetonitrile and 0.2% formic acid in water containing 20 mM ammonium acetate.

  • UV Detection Wavelength: 223 nm

Quantitative Data for HPLC-UV Method [5]

ParameterThis compound
Linearity Range0.025–1.0 mg/mL
Correlation Coefficient>0.9990

Pharmacokinetics

This compound is formed through the extensive first-pass metabolism of sibutramine.[10] Following oral administration of sibutramine, the active metabolites, including this compound, are formed rapidly, with a time to maximum concentration (Tmax) of approximately 3 hours.[10] The elimination half-life of this compound (M2) is approximately 13.4 hours.[10]

Visualizations

Sibutramine Metabolism Pathway

Sibutramine Sibutramine M1 Monodesmethylsibutramine (Metabolite 1) Sibutramine->M1 N-demethylation M2 This compound (Metabolite 2) M1->M2 N-demethylation cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS_Spike Spike with Internal Standard Plasma->IS_Spike LLE Liquid-Liquid Extraction IS_Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

References

Application Note: Simultaneous Determination of Sibutramine and its Active Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of sibutramine (SB) and its primary active metabolites, N-desmethyl sibutramine (DSB) and N-di-desmethyl sibutramine (DDSB), in human plasma. The protocol provides a reliable and efficient workflow for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The method utilizes liquid-liquid extraction for sample preparation and a reversed-phase C18 column for chromatographic separation, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method has been validated over a linear range of 10.0–10,000.0 pg/mL for all analytes.[1][2]

Introduction

Sibutramine is a norepinephrine, serotonin, and dopamine reuptake inhibitor previously used for the management of obesity.[3][4] It is rapidly metabolized in the body to its more pharmacologically active N-desmethyl (M1 or DSB) and N-di-desmethyl (M2 or DDSB) metabolites.[3][4] The monitoring of sibutramine and its active metabolites in biological matrices is crucial for understanding its pharmacokinetic profile and assessing potential toxicity. LC-MS/MS offers high sensitivity and specificity, making it the preferred analytical technique for the bioanalysis of these compounds.[5][6] This application note presents a detailed protocol for the simultaneous determination of sibutramine, DSB, and DDSB in human plasma.

Experimental Protocols

Materials and Reagents
  • Sibutramine hydrochloride (Reference Standard)

  • N-desmethyl sibutramine (Reference Standard)

  • N-di-desmethyl sibutramine (Reference Standard)

  • Sibutramine-d7, N-desmethyl sibutramine-d7, N-di-desmethyl sibutramine-d7 (Internal Standards, IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Methyl tertiary butyl ether (MTBE)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Ultrapure water

  • Drug-free human plasma

Instrumentation
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm) or equivalent[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of human plasma into a polypropylene tube.

  • Add 100 µL of the internal standard working solution (a mixture of SB d7, DSB d7, and DDSB d7 at 30.0 ng/mL in 50% methanol).[1]

  • Add 100 µL of 10 mM KH2PO4 solution.[1]

  • Add 2.5 mL of methyl tertiary butyl ether (MTBE).[1]

  • Vortex the mixture for approximately 5 minutes.[1]

  • Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C.[1]

  • Transfer the supernatant (organic layer) to a clean polypropylene tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen gas at 40 °C.[1]

  • Reconstitute the dried residue with 200 µL of the mobile phase (acetonitrile:5 mM ammonium formate, 90:10, v/v).[1]

  • Vortex for 2 minutes to ensure complete dissolution.[1]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
ParameterValue
Column Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm)[1]
Mobile Phase 5 mM Ammonium Formate : Acetonitrile (10:90, v/v)[1]
Flow Rate 0.6 mL/min[1]
Injection Volume 20 µL[1]
Column Temperature 40 °C[7]
Run Time Approximately 10 minutes
Mass Spectrometry (MS/MS) Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1][6]
Scan Type Multiple Reaction Monitoring (MRM)[1]
Ion Spray Voltage 5500 V[6]
Source Temperature 550 °C[6]
Curtain Gas (CUR) 30 psi[6]
Ion Source Gas 1 (GS1) 45 psi[6]
Ion Source Gas 2 (GS2) 30 psi[6]
Dwell Time 15 ms[6]

Data Presentation

Table 1: MRM Transitions and Compound-Dependent Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (V)
Sibutramine (SB) 280.3124.9Optimized ValueOptimized Value
N-desmethyl sibutramine (DSB) 266.3125.3Optimized ValueOptimized Value
N-di-desmethyl sibutramine (DDSB) 252.2124.9Optimized ValueOptimized Value
Sibutramine-d7 (SB d7) 287.3125.2Optimized ValueOptimized Value
N-desmethyl sibutramine-d7 (DSB d7) 273.2125.0Optimized ValueOptimized Value
N-di-desmethyl sibutramine-d7 (DDSB d7) 259.3125.1Optimized ValueOptimized Value

Note: Declustering Potential and Collision Energy values should be optimized for the specific instrument used.[1]

Table 2: Method Validation Parameters
ParameterSibutramine (SB)N-desmethyl sibutramine (DSB)N-di-desmethyl sibutramine (DDSB)
Linearity Range (pg/mL) 10.0 - 10,000.0[1][2]10.0 - 10,000.0[1][2]10.0 - 10,000.0[1][2]
Correlation Coefficient (r) ≥ 0.9997[1][2]≥ 0.9997[1][2]≥ 0.9997[1][2]
Lower Limit of Quantification (LLOQ) (pg/mL) 10.0[1]10.0[1]10.0[1]
Within-Run Precision (%CV) 1.3 - 2.9[1]1.6 - 3.4[1]1.6 - 2.8[1]
Between-Run Precision (%CV) 1.6 - 2.8[1]1.2 - 3.2[1]2.1 - 3.4[1]
Accuracy (%) 99.0 - 101.7[1]97.1 - 99.8[1]96.3 - 100.4[1]
Mean Extraction Recovery (%) 95.1 ± 6.1[1]93.5 ± 1.8[1]96.0 ± 2.8[1]

Visualizations

Metabolic Pathway of Sibutramine

Sibutramine_Metabolism cluster_phase1 Phase I Metabolism Sibutramine Sibutramine DSB N-desmethyl sibutramine (DSB/M1) Sibutramine->DSB N-demethylation DDSB N-di-desmethyl sibutramine (DDSB/M2) DSB->DDSB N-demethylation

Caption: Phase I metabolic pathway of sibutramine to its active metabolites.

Experimental Workflow

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Add_Buffer Add KH2PO4 Buffer Add_IS->Add_Buffer LLE Liquid-Liquid Extraction (MTBE) Add_Buffer->LLE Centrifuge Centrifugation LLE->Centrifuge Evaporate Evaporation (N2) Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for the LC-MS/MS analysis of sibutramine and metabolites.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of sibutramine and its active metabolites, DSB and DDSB, in human plasma. The detailed protocol and performance characteristics demonstrate its suitability for a wide range of applications in clinical and research settings, including pharmacokinetic and bioequivalence studies. The straightforward liquid-liquid extraction procedure and rapid chromatographic runtime allow for high-throughput analysis.

References

Application Notes and Protocols for the Detection of Didesmethylsibutramine in Urine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the detection and quantification of didesmethylsibutramine (DDSB), a primary active metabolite of sibutramine, in human urine samples. The methodologies outlined are intended for use by researchers, scientists, and drug development professionals in forensic toxicology, anti-doping analysis, and clinical research. The protocols described below focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most common and reliable techniques for this purpose.

Introduction

Sibutramine is a serotonin-norepinephrine reuptake inhibitor that was previously used for the management of obesity. Due to an increased risk of cardiovascular events, it has been withdrawn from the market in many countries. However, it is still found as an illegal adulterant in some weight-loss supplements.[1][2] The detection of its metabolites in urine is a definitive indicator of sibutramine ingestion.[1][3] Sibutramine is rapidly metabolized in the body to its active metabolites, mono-desmethylsibutramine (DSB) and di-desmethylsibutramine (DDSB).[3][4] These metabolites are excreted in urine, primarily as glucuronide conjugates.[3][4] Therefore, a hydrolysis step is often necessary to cleave the conjugate and allow for the detection of the free metabolites.

Analytical Methods

Both GC-MS and LC-MS/MS are powerful analytical techniques for the detection of this compound in urine. LC-MS/MS is often preferred due to its high sensitivity and specificity, and it typically requires less sample preparation as derivatization is not always necessary.[1] However, GC-MS is also a robust and widely available technique.[3][4]

Signaling Pathway of Sibutramine Metabolites

This compound, along with desmethylsibutramine, exerts its pharmacological effect by inhibiting the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the brain, which helps to enhance satiety and increase energy expenditure.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicle NE NE NE_Vesicle->NE Release 5HT_Vesicle Serotonin Vesicle 5HT 5-HT 5HT_Vesicle->5HT Release DA_Vesicle Dopamine Vesicle DA DA DA_Vesicle->DA Release NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) DAT Dopamine Transporter (DAT) NE->NET Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Binds 5HT->SERT Reuptake 5HT_Receptor Serotonin Receptor 5HT->5HT_Receptor Binds DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor Binds DDSB This compound DDSB->NET Inhibits DDSB->SERT Inhibits DDSB->DAT Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow

The general workflow for the analysis of this compound in urine involves sample collection, preparation (which may include hydrolysis, extraction, and derivatization), and instrumental analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcmsms LC-MS/MS Analysis Urine_Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Required for GC-MS LC_Separation Liquid Chromatography Separation Extraction->LC_Separation Directly to LC-MS/MS GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection_GC Mass Spectrometry Detection GC_Separation->MS_Detection_GC Data_Analysis Data Analysis and Quantification MS_Detection_GC->Data_Analysis MSMS_Detection Tandem Mass Spectrometry Detection LC_Separation->MSMS_Detection MSMS_Detection->Data_Analysis

Caption: General experimental workflow for urine analysis.

Quantitative Data Summary

The following table summarizes the quantitative data for the detection of this compound in urine using various analytical methods as reported in the literature.

ParameterMethodValueReference
Limit of Detection (LOD)GC-MS10-50 ng/mL[3][4]
Limit of Detection (LOD)LC-MS/MS0.03 ng/mL[1]
Limit of Detection (LOD)LC-MS/MS6-40 ng/mL[5]
Limit of Detection (LOD)LC-ESI-MS/MS1.3 ng/mL
Limit of Quantification (LOQ)LC-ESI-MS/MS4.0 ng/mL
Linearity (R²)LC-MS/MS0.9993[1]
RecoveryLC-MS/MSNot specified
Intraday PrecisionLC-MS/MS5.5-10.6% (low), 4.9-5.9% (medium), 12.8-16.4% (high)[5]
Interday PrecisionLC-MS/MS15.0-22.8% (low), 17.7-18.6% (medium), 16.5-25.6% (high)[5]

Experimental Protocols

Protocol 1: GC-MS Detection of this compound

This protocol is based on methods described for the detection of sibutramine metabolites in urine by GC-MS, which involves enzymatic hydrolysis, liquid-liquid extraction, and derivatization.[3][4]

1. Materials and Reagents

  • Urine sample

  • β-glucuronidase from E. coli

  • Phosphate buffer (pH 7)

  • Sodium hydroxide (NaOH)

  • Internal Standard (e.g., deuterated DDSB)

  • Extraction solvent: a mixture of n-hexane and isoamyl alcohol (99:1, v/v)

  • Derivatizing agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate

  • Anhydrous sodium sulfate

2. Sample Preparation

  • To 2 mL of urine, add 1 mL of phosphate buffer (pH 7) and the internal standard.

  • Add 50 µL of β-glucuronidase.

  • Incubate the mixture at 55°C for 3 hours to hydrolyze the glucuronide conjugates.

  • Allow the sample to cool to room temperature.

  • Adjust the pH of the solution to >9 with NaOH.

  • Add 5 mL of the extraction solvent.

  • Vortex for 10 minutes and then centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

3. Derivatization

  • To the dry residue, add 50 µL of the derivatizing agent (e.g., MSTFA).

  • Incubate at 70°C for 30 minutes.

  • After cooling, the sample is ready for GC-MS analysis.[4]

4. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890A GC or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 280°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Mass Spectrometer: Agilent 5975C MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the trimethylsilyl derivative of this compound.

Protocol 2: LC-MS/MS Detection of this compound

This protocol is based on a sensitive LC-MS/MS method for the simultaneous quantification of sibutramine and its metabolites.[1][2][6]

1. Materials and Reagents

  • Urine sample

  • Internal Standard (e.g., deuterated DDSB)

  • Methanol

  • Acetonitrile

  • Formic acid

  • Ammonium acetate

  • Deionized water

2. Sample Preparation (Dried Urine Spot Method)

  • Spot 30 µL of urine onto a Whatman 903 Protein Saver Card.[1][6]

  • Dry the spot in a desiccator at 25°C for 3 hours.[1][6]

  • Punch out the dried urine spot and place it in a microcentrifuge tube.

  • Add 300 µL of absolute methanol and the internal standard.[1][6]

  • Sonicate for 15 minutes to extract the analytes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Parameters

  • Liquid Chromatograph: Agilent 1200 series HPLC or equivalent

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)[4]

  • Mobile Phase A: 0.1% formic acid and 2 mM ammonium acetate in water[4]

  • Mobile Phase B: Acetonitrile[4]

  • Gradient: Start with 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: AB Sciex QTRAP 5500 or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 252.1 -> 125.0[4]

    • Internal Standard (DDSB-d7): Adjust m/z accordingly.

Conclusion

The protocols provided here offer robust and sensitive methods for the detection of this compound in urine. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation. Proper validation of these methods in-house is essential to ensure accurate and reliable results.

References

Application Note: Structural Elucidation of Didesmethylsibutramine Using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didesmethylsibutramine (DDSB), an active metabolite of the withdrawn anti-obesity drug sibutramine, is a critical analyte in forensic toxicology, sports doping control, and pharmaceutical analysis. Its structural confirmation is paramount for unambiguous identification. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), offers the precision and accuracy required for definitive structural elucidation. This application note provides a detailed protocol and data interpretation guidelines for the structural characterization of this compound using LC-Quadrupole Time-of-Flight (QTOF)-MS.

Principle of HRMS for Structural Elucidation

High-resolution mass spectrometry provides highly accurate mass measurements, typically with mass errors of less than 5 parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule and its fragments, which is a cornerstone of structural elucidation. By comparing the measured accurate mass to theoretical masses of potential elemental formulas, the molecular formula of the parent ion and its fragment ions can be confidently assigned. Tandem mass spectrometry (MS/MS) experiments on HRMS instruments further provide structural information through the analysis of fragmentation patterns.

Metabolic Pathway of Sibutramine

Sibutramine undergoes metabolism in the body to form two active metabolites, desmethylsibutramine (DSB) and this compound (DDSB).[1] This metabolic cascade involves sequential N-demethylation, as depicted in the following pathway.

Sibutramine Metabolism Sibutramine Sibutramine C17H26ClN DSB Desmethylsibutramine (M1) C16H24ClN Sibutramine->DSB N-demethylation DDSB This compound (M2) C15H22ClN DSB->DDSB N-demethylation

Caption: Metabolic pathway of sibutramine to its active metabolites.

Experimental Protocols

This section details the methodology for the analysis of this compound in a biological matrix (e.g., plasma) using LC-QTOF-MS.

Sample Preparation: Liquid-Liquid Extraction

A liquid-liquid extraction (LLE) method is commonly employed to isolate this compound from biological matrices.[2]

  • Sample Aliquoting: To 100 µL of plasma sample in a polypropylene tube, add 50 µL of an appropriate internal standard solution.

  • Buffering: Add 100 µL of 10 mM KH₂PO₄ solution to the sample.

  • Extraction: Add 2.5 mL of methyl tertiary butyl ether (MTBE) and vortex for 5 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C.

  • Solvent Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase and vortex for 2 minutes.

  • Sample Transfer: Transfer the reconstituted sample to an autosampler vial for injection.

Liquid Chromatography

Chromatographic separation is crucial to resolve this compound from matrix components and other metabolites.

  • LC System: Agilent 1200 Series HPLC or equivalent.

  • Column: Zorbax SB-C18, 4.6 mm × 75 mm, 3.5 µm, 80 Å.[2]

  • Mobile Phase:

    • A: 5 mM ammonium formate in water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over an appropriate time to ensure separation.

  • Flow Rate: 0.6 mL/min.[2]

  • Injection Volume: 20 µL.[2]

  • Column Temperature: 40 °C.

High-Resolution Mass Spectrometry

An Agilent 6210 TOF mass spectrometer or a similar high-resolution instrument can be used for data acquisition.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Full Scan and Targeted MS/MS.

  • Mass Range: m/z 100-500.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Skimmer Voltage: 65 V.

  • Gas Temperature: 325 °C.

  • Drying Gas Flow: 5 L/min.

  • Nebulizer Pressure: 30 psig.

Data Presentation: Quantitative Summary

The following tables summarize the quantitative performance of various high-resolution and tandem mass spectrometry methods for the analysis of this compound.

Table 1: Linearity and Detection Limits of this compound

MethodMatrixLinearity RangeLODLOQReference
LC-MS/MSHuman Plasma10.0–10,000.0 pg/mL-10.0 pg/mL[2]
UPLC-QTOF-MSDietary Supplements-0.4–2.0 µg/kg1.3–6.0 µg/kg
LC-MS/MSDried Urine Spots0.5-20 ng/mL0.03 ng/mL-[3]
LC-ESI-MSDietary Supplements0.025–1.0 mg/mL--

Table 2: Precision and Accuracy Data for this compound Analysis

MethodConcentrationWithin-Run Precision (%CV)Between-Run Precision (%CV)Accuracy (%)Reference
LC-MS/MS30.0 pg/mL2.83.496.3-98.7[2]
LC-MS/MS3500.0 pg/mL1.62.198.0-100.4[2]
LC-MS/MS8000.0 pg/mL2.12.898.0-100.4[2]

Data Analysis and Structural Elucidation

Accurate Mass and Elemental Composition

The first step in structural elucidation is the determination of the accurate mass of the protonated molecule, [M+H]⁺. For this compound, the theoretical monoisotopic mass of the protonated molecule (C₁₅H₂₃ClN⁺) is 252.1519. A high-resolution mass spectrometer should measure a mass very close to this value, with a mass error typically below 5 ppm. This confirms the elemental composition.

Fragmentation Analysis

Targeted MS/MS experiments are performed to fragment the precursor ion (m/z 252.1519) and analyze the resulting product ions. The fragmentation pattern provides crucial information about the molecule's structure.

Key Fragment Ions of this compound:

  • m/z 125.0154: This is a characteristic fragment for sibutramine and its metabolites. It corresponds to the chlorophenylcyclobutyl moiety, confirming the presence of this core structure.

  • m/z 126.9 and 141.0: These fragments are also observed in tandem MS experiments and can be used for confirmation.[4]

The proposed fragmentation pathway can be visualized as follows:

DDSB_Fragmentation DDSB This compound [M+H]⁺ m/z 252.1519 Frag1 Chlorophenylcyclobutyl Cation m/z 125.0154 DDSB->Frag1 CID Frag2 Other Fragments m/z 126.9, 141.0 DDSB->Frag2 CID

Caption: Proposed fragmentation of this compound.

Experimental Workflow

The overall workflow for the structural elucidation of this compound is summarized below.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-HRMS Analysis cluster_DataAnalysis Data Analysis Plasma Plasma Sample LLE Liquid-Liquid Extraction Plasma->LLE Reconstitution Reconstitution LLE->Reconstitution LC LC Separation Reconstitution->LC HRMS HRMS Detection (Full Scan & MS/MS) LC->HRMS AccurateMass Accurate Mass Determination HRMS->AccurateMass Fragmentation Fragmentation Analysis AccurateMass->Fragmentation Elucidation Structural Elucidation Fragmentation->Elucidation

Caption: Workflow for this compound structural elucidation.

Conclusion

High-resolution mass spectrometry is a powerful and indispensable tool for the structural elucidation of this compound. By providing accurate mass measurements and detailed fragmentation information, LC-QTOF-MS enables confident identification and confirmation of this important metabolite. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists in the fields of analytical chemistry, toxicology, and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Didesmethylsibutramine Analysis in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak resolution of Didesmethylsibutramine in High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A1: A common starting point for the analysis of this compound, a metabolite of sibutramine, is reversed-phase HPLC. Methodologies often employ a C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent like acetonitrile and an aqueous buffer, such as ammonium acetate or phosphate buffer.[1][2][3][4] Gradient elution is frequently used to ensure adequate separation from the parent drug and other metabolites.[1] Detection is commonly performed using UV at approximately 223-225 nm or with mass spectrometry (MS) for higher sensitivity and specificity.[1][4]

Q2: How does the pH of the mobile phase affect the peak shape of this compound?

A2: this compound is a basic compound. The pH of the mobile phase is a critical parameter that influences its ionization state and, consequently, its retention and peak shape.[5][6] At a pH well below its pKa, it will be consistently protonated (positively charged), while at a pH significantly above its pKa, it will be in its neutral form. Operating at a pH close to the pKa can lead to a mix of ionized and neutral forms, resulting in peak broadening or splitting.[5] Therefore, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic state and improve peak symmetry.[5] For basic compounds, using a low pH (e.g., <3) can protonate residual silanol groups on the column, reducing unwanted secondary interactions that cause peak tailing.[7]

Q3: Which column chemistry is best suited for this compound analysis?

A3: The choice of column is crucial for achieving optimal separation.[8] For this compound and its related compounds, reversed-phase columns such as C18 and C8 are most commonly used.[1][2] These columns provide good retention and separation based on the hydrophobicity of the analytes. Modern columns with end-capping can minimize interactions with residual silanols, which is particularly beneficial for basic compounds like this compound to prevent peak tailing.[9] For complex separations, columns with smaller particle sizes (e.g., sub-2 µm) can provide higher efficiency and better resolution.[6]

Q4: Can I use isocratic elution for this compound analysis?

A4: While isocratic elution can be used, gradient elution is often preferred for analyzing this compound, especially in samples containing sibutramine and other metabolites.[1][8] A gradient allows for better separation of compounds with a range of polarities, improving resolution and shortening the overall analysis time.[8] If your sample is relatively simple and the peaks are well-resolved, an isocratic method can be developed for its simplicity and robustness.[4]

Troubleshooting Guide

Q5: My this compound peak is tailing. What are the possible causes and solutions?

A5: Peak tailing for basic compounds like this compound is a common issue, often caused by secondary interactions with the stationary phase or other system components.

  • Cause: Interaction with residual silanol groups on the silica-based column packing.[5] These acidic silanols can interact with the basic analyte, causing tailing.

    • Solution 1: Adjust the mobile phase pH to be lower (e.g., pH < 3) to protonate the silanols and minimize these interactions.[7]

    • Solution 2: Add a competing base to the mobile phase, such as triethylamine (TEA), although this may not be suitable for MS detection.

    • Solution 3: Use a modern, high-purity, end-capped column or a column specifically designed for basic compounds.[9]

  • Cause: Column overload, where too much sample is injected.[5][10]

    • Solution: Reduce the injection volume or dilute the sample.[11][12] As a general guideline, inject 1-2% of the total column volume.[13]

  • Cause: Dead volume in the HPLC system from poorly cut tubing or loose fittings.[5]

    • Solution: Ensure all tubing is cut perfectly square and that fittings are secure.[5] Use pre-cut capillaries if possible.[5]

  • Cause: Column contamination or degradation.[10]

    • Solution: Flush the column with a strong solvent or, if necessary, replace it. Using a guard column can help protect the analytical column.[10]

Q6: I am observing peak fronting for this compound. What should I do?

A6: Peak fronting is less common than tailing but can still occur.

  • Cause: Sample overload is a primary cause of peak fronting.[5][13]

    • Solution: Decrease the amount of sample injected by reducing the injection volume or the sample concentration.[13][11]

  • Cause: Incompatibility of the sample solvent with the mobile phase. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the column too quickly, leading to fronting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[14] If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Cause: Poorly packed column bed. If all peaks in the chromatogram exhibit fronting, it might indicate a problem with the column itself.[5]

    • Solution: In this case, the column may need to be replaced.[5]

Q7: How can I improve the separation between this compound and other closely eluting peaks?

A7: Improving the resolution between closely eluting peaks often requires adjusting the selectivity, efficiency, or retention factor of the chromatographic system.

  • To Improve Selectivity (α):

    • Change Mobile Phase Composition: Altering the organic modifier (e.g., switching from acetonitrile to methanol) can change the selectivity.[6]

    • Adjust pH: Fine-tuning the mobile phase pH can alter the ionization and retention of ionizable compounds, thereby improving separation.[6][15]

    • Change Stationary Phase: Switching to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or cyano phase) can provide different interactions and improve selectivity.[6][9]

  • To Improve Efficiency (N):

    • Use Smaller Particle Size Columns: Columns with smaller particles (e.g., <3 µm) provide higher efficiency and sharper peaks, which can improve resolution.[6][13]

    • Lower the Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, although it will also increase the analysis time.[13][15]

    • Optimize Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, excessively high temperatures can degrade the sample or column.[13][15]

  • To Increase Retention Factor (k'):

    • Decrease Solvent Strength: In reversed-phase HPLC, reducing the percentage of the organic solvent in the mobile phase will increase the retention time and can improve the separation of early eluting peaks.[6]

Data Presentation

Table 1: Comparison of HPLC Methods for Sibutramine and Metabolite Analysis

ParameterMethod 1[1]Method 2[2][3]Method 3[4]
Column Spherisorb C8Merck Purospher RP-C18 (30x4.0 mm, 3µm)Symmetry C18 (150x4.6mm, 5µm)
Mobile Phase A 0.2% Formic acid, 20mM Ammonium Acetate20mM Ammonium Acetate (pH 4.0)Phosphate Buffer (pH 5.5)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Elution Mode GradientIsocratic (33% Acetonitrile)Isocratic (70% Acetonitrile)
Flow Rate Not Specified0.4 mL/min1.0 mL/min
Detection UV (223 nm) & ESI-MSESI-MS/MSUV (225 nm)

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound

This protocol is a general guideline based on established methods for the analysis of sibutramine and its metabolites.[1][4]

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and UV detector.

    • Symmetry C18 column (150mm x 4.6mm, 5µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Buffer): Prepare a phosphate buffer and adjust the pH to 5.5 with orthophosphoric acid.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Mobile Phase Composition: 30% Mobile Phase A, 70% Mobile Phase B (Isocratic).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: 225 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to achieve a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standard and sample solutions.

    • Identify the this compound peak based on the retention time of the standard.

Mandatory Visualization

Below are diagrams illustrating key workflows and relationships in troubleshooting HPLC peak resolution.

TroubleshootingWorkflow start Poor Peak Resolution (Tailing, Fronting, Co-elution) check_peak_shape Identify Peak Shape Problem start->check_peak_shape tailing Peak Tailing? check_peak_shape->tailing Is it... fronting Peak Fronting? tailing->fronting No solve_tailing Adjust pH (Low) Use End-capped Column Reduce Sample Load tailing->solve_tailing Yes coelution Co-elution? fronting->coelution No solve_fronting Reduce Sample Load Match Sample Solvent to Mobile Phase fronting->solve_fronting Yes solve_coelution Optimize Selectivity (α) Increase Efficiency (N) Adjust Retention (k') coelution->solve_coelution Yes end_node Achieved Good Resolution solve_tailing->end_node solve_fronting->end_node solve_coelution->end_node ParameterRelationships cluster_params Adjustable HPLC Parameters cluster_factors Chromatographic Factors mp Mobile Phase (pH, % Organic, Buffer) alpha Selectivity (α) mp->alpha Strongly affects k Retention (k') mp->k Strongly affects col Column (Chemistry, L, dp) col->alpha Strongly affects n Efficiency (N) col->n Strongly affects flow Flow Rate flow->n Affects temp Temperature temp->alpha Affects temp->n Affects inj Injection (Volume, Solvent) inj->n Can affect peak shape res Peak Resolution (Rs) alpha->res n->res k->res

References

Technical Support Center: Didesmethylsibutramine Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of didesmethylsibutramine in biological samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common problems, their potential causes, and solutions in a question-and-answer format to ensure the integrity and accuracy of your experimental results.

Q1: Why are the measured concentrations of this compound in my plasma samples unexpectedly low?

Possible Causes:

  • Degradation During Handling: this compound may degrade if samples are left at room temperature for extended periods.

  • Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can lead to the degradation of the analyte.[1]

  • Improper Storage: Long-term storage at inappropriate temperatures can cause a decline in analyte concentration.

  • Suboptimal Extraction: The chosen extraction method may not be efficient, leading to poor recovery.

Solutions:

  • Sample Handling: Whenever possible, process samples on ice and minimize the time they are kept at ambient temperatures.

  • Storage: For short-term storage, keep plasma samples refrigerated at 2-8°C. For long-term stability, store samples frozen at -30°C or lower.[1]

  • Freeze-Thaw Cycles: Aliquot samples into smaller volumes before the initial freezing to avoid the need for multiple freeze-thaw cycles. Stability has been demonstrated for up to three freeze-thaw cycles.[1]

  • Extraction Method: Liquid-liquid extraction has been shown to be an effective method for extracting this compound from plasma.[1][2]

Q2: I'm observing high variability between replicate sample measurements. What could be the cause?

Possible Causes:

  • Inconsistent Sample Preparation: Variations in extraction procedures between samples can introduce variability.

  • Instrumental Fluctuation: The analytical instrument, such as an LC-MS/MS, may not be properly calibrated or stabilized.

  • Sample Inhomogeneity: The analyte may not be uniformly distributed within the sample, especially after thawing.

Solutions:

  • Standardize Protocols: Ensure that all samples are processed using a consistent and validated standard operating procedure (SOP).

  • Instrument Calibration: Regularly calibrate the analytical instrument according to the manufacturer's guidelines.

  • Sample Mixing: Thoroughly vortex samples after thawing and before extraction to ensure a homogenous mixture.

Q3: Can I use dried urine spots (DUS) for the analysis of this compound?

Answer:

Yes, a method using dried urine spots coupled with LC-MS/MS has been developed for the detection of this compound.[3][4] While this method is suitable for qualitative detection for up to four weeks, quantitative analysis should be performed within one week of sample collection due to potential inaccuracies in recovery over longer periods.[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for ensuring the stability of this compound in plasma?

For short-term storage (up to 72 hours), samples can be kept at room temperature.[1] For longer-term storage, it is recommended to keep the samples frozen at -30°C, where stability has been confirmed for at least 71 days.[6]

Q2: How many freeze-thaw cycles can plasma samples containing this compound undergo without significant degradation?

This compound in human plasma has been shown to be stable for at least three freeze-thaw cycles when stored at -30°C.[1]

Q3: What is the recommended analytical method for the quantification of this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological matrices like plasma and urine.[1][3]

Q4: Is this compound stable in processed samples within an autosampler?

Yes, studies have shown that extracted plasma samples containing this compound are stable in an autosampler at 20°C for up to 78 hours before injection into the LC-MS/MS system.[1]

Stability Data Summary

The following tables summarize the known stability data for this compound in human plasma.

Table 1: Short-Term and Freeze-Thaw Stability of this compound in Human Plasma

ConditionTemperatureDurationStability
Bench Top StabilityRoom Temperature72 hoursStable
Autosampler Stability20°C78 hoursStable
Freeze-Thaw Stability-30°C3 cyclesStable

Stability is generally defined as the mean concentration being within ±15% of the baseline concentration.[1]

Table 2: Long-Term Stability of this compound in Human Plasma

Storage TemperatureDurationStability
-30°C71 daysStable

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Human Plasma

This protocol is based on a validated method for the extraction of this compound for LC-MS/MS analysis.[1]

  • Pipette 100 µL of the human plasma sample into a polypropylene tube.

  • Add 50 µL of the internal standard solution.

  • Add 100 µL of 10 mM KH₂PO₄ solution.

  • Add 2.5 mL of methyl tertiary butyl ether (MTBE) and vortex for approximately 5 minutes.

  • Centrifuge the samples at 4000 rpm for 10 minutes at 20°C.

  • Transfer the supernatant to a clean polypropylene tube.

  • Evaporate the solvent under a stream of nitrogen gas at 40°C.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Stability Testing of this compound in Biological Samples

This protocol outlines a general procedure for assessing analyte stability under various conditions.

  • Sample Preparation: Spike a pool of the biological matrix (e.g., plasma) with this compound at low and high quality control (QC) concentrations.

  • Baseline Analysis: Analyze a set of freshly prepared QC samples to establish the baseline concentration.

  • Stability Conditions:

    • Freeze-Thaw Stability: Subject a set of QC samples to the desired number of freeze-thaw cycles (e.g., three cycles of freezing at -30°C and thawing at room temperature).

    • Short-Term (Benchtop) Stability: Leave a set of QC samples at room temperature for a specified duration (e.g., 24, 48, 72 hours).

    • Long-Term Stability: Store a set of QC samples at the intended long-term storage temperature (e.g., -30°C or -80°C) for an extended period.

  • Analysis: After the specified duration or number of cycles, process and analyze the QC samples.

  • Data Evaluation: Compare the mean concentration of the stability samples to the mean concentration of the baseline samples. The analyte is considered stable if the mean concentration is within a predefined acceptance range (typically ±15%) of the baseline.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis Collect_Sample Collect Biological Sample (e.g., Plasma, Urine) Spike_IS Spike with Internal Standard Collect_Sample->Spike_IS Extraction Perform Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporate Solvent Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing

Caption: Workflow for the analysis of this compound.

Troubleshooting_Tree Troubleshooting Low Analyte Concentration Start Low this compound Concentration Observed Check_Handling Were samples kept at room temperature for extended periods? Start->Check_Handling Check_FT How many freeze-thaw cycles were performed? Check_Handling->Check_FT No Sol_Handling Solution: Process samples on ice and minimize time at RT. Check_Handling->Sol_Handling Yes Check_Storage What were the long-term storage conditions? Check_FT->Check_Storage < 3 Sol_FT Solution: Aliquot samples to avoid more than 3 cycles. Check_FT->Sol_FT > 3 Sol_Storage Solution: Store long-term at -30°C or lower. Check_Storage->Sol_Storage Above -30°C

References

Didesmethylsibutramine solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with didesmethylsibutramine in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an active metabolite of sibutramine, a monoamine reuptake inhibitor.[1][2] Like many small molecule drugs, it possesses poor aqueous solubility, which can pose significant challenges for in vitro assays, formulation development, and achieving consistent experimental results. A predicted water solubility for the free base is extremely low, highlighting the need for specific dissolution protocols.[3]

Q2: What are the basic physicochemical properties of this compound?

A2: Understanding the fundamental properties of this compound is crucial for addressing solubility challenges. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₅H₂₂ClN[2][4][5]
Molecular Weight251.79 g/mol [2][4][5]
Predicted Water Solubility0.00079 g/L[3]
pKa (Strongest Basic)9.74 (Predicted)[3]

Q3: Is there a more soluble form of this compound available?

A3: Yes, this compound is available as a hydrochloride (HCl) salt.[6] Salt forms of weakly basic drugs generally exhibit improved aqueous solubility compared to the free base form, particularly in acidic to neutral pH ranges.

Q4: In which solvents is this compound known to be soluble?

A4: this compound is soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).[7] For experimental purposes, stock solutions are typically prepared in these solvents before further dilution into aqueous buffers.

Troubleshooting Guide

This guide addresses common problems encountered when preparing aqueous solutions of this compound.

Problem 1: Precipitate forms immediately upon adding this compound to an aqueous buffer.

  • Cause: This is expected due to the compound's low intrinsic aqueous solubility. Direct dissolution in aqueous media is often unsuccessful.

  • Solution:

    • Prepare a high-concentration stock solution in an appropriate organic solvent. DMSO is a common choice for creating stock solutions for in vitro assays.

    • Serially dilute the stock solution into your aqueous buffer. This should be done with vigorous vortexing or stirring to ensure adequate mixing and prevent localized high concentrations that can lead to precipitation.

    • Consider the final concentration of the organic solvent. Ensure the final percentage of the organic solvent in your experimental medium is low enough to not affect your biological system (typically <0.5% DMSO).

Problem 2: The compound precipitates out of solution over time, even after initial successful dissolution.

  • Cause: The aqueous solution may be supersaturated, or changes in temperature or pH could be affecting solubility.

  • Solution:

    • pH Adjustment: this compound is a basic compound, and its solubility is pH-dependent. Solubility is expected to be higher at a lower (acidic) pH.[8] A study on the parent compound, sibutramine, demonstrated a significant increase in solubility at lower pH values.[9][10]

    • Use of Co-solvents: If the final concentration of the primary organic solvent (e.g., DMSO) must be minimized, consider using a co-solvent system in your final aqueous medium.

    • Temperature Control: Ensure your solutions are stored at a constant and appropriate temperature. Decreases in temperature can reduce solubility.

    • Fresh Preparation: Prepare aqueous solutions of this compound fresh for each experiment to minimize the risk of precipitation over time.

Problem 3: Inconsistent results in biological assays.

  • Cause: Poor solubility can lead to inconsistent and lower-than-expected effective concentrations of the compound in your experiments.

  • Solution:

    • Verify Dissolution: Before conducting your assay, visually inspect your final solution for any signs of precipitation (cloudiness, particulate matter).

    • Optimize Your Dissolution Protocol: Experiment with different stock solution concentrations and dilution methods to ensure complete and stable dissolution in your final assay medium.

    • Quantify the Soluble Fraction: If problems persist, consider quantifying the concentration of this compound in your final aqueous solution using an appropriate analytical method, such as HPLC-MS/MS, to confirm the actual concentration your cells or proteins are exposed to.[7]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol is a general guideline for preparing a stock solution of this compound for in vitro experiments.

  • Weighing the Compound: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Adding the Solvent: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Workflow for Preparing Aqueous Experimental Solutions

Caption: Workflow for preparing aqueous solutions of this compound.

Signaling Pathway

This compound functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). It binds to the respective transporters (SERT, NET, and DAT) on the presynaptic neuron, blocking the reabsorption of these neurotransmitters from the synaptic cleft. This leads to an increased concentration of serotonin, norepinephrine, and dopamine in the synapse, enhancing their signaling to the postsynaptic neuron.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron pre_vesicle Vesicles (5-HT, NE, DA) serotonin 5-HT pre_vesicle->serotonin Release norepinephrine NE pre_vesicle->norepinephrine dopamine DA pre_vesicle->dopamine pre_terminal Presynaptic Terminal SERT SERT NET NET DAT DAT serotonin->SERT Reuptake post_receptor Receptors serotonin->post_receptor Signal norepinephrine->NET Reuptake norepinephrine->post_receptor dopamine->DAT Reuptake dopamine->post_receptor ddms This compound ddms->SERT Inhibition ddms->NET ddms->DAT post_terminal Postsynaptic Terminal

Caption: Mechanism of action of this compound as an SNDRI.

References

Preventing degradation of Didesmethylsibutramine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Didesmethylsibutramine (DDMS) Analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound (DDMS) during sample preparation?

A1: The stability of DDMS in biological samples can be influenced by several factors. Key environmental and chemical factors that can lead to its degradation include temperature, pH, light exposure, and the presence of strong oxidizing agents.[1][2] For instance, as an amine, DDMS may be susceptible to degradation in strongly acidic or alkaline conditions.[3] It is also crucial to manage storage and processing temperatures to prevent enzymatic and chemical degradation.[1][2]

Q2: What are the recommended storage conditions for biological samples containing DDMS?

A2: To ensure the stability of DDMS, proper sample storage is critical. For short-term storage during processing, it is advisable to keep samples on ice or refrigerated at 2-8°C.[3] For long-term storage, freezing samples at -20°C or -80°C is recommended to maintain analyte integrity.[3][4]

Q3: How many freeze-thaw cycles can samples containing DDMS undergo without significant degradation?

A3: Repeated freeze-thaw cycles can contribute to the degradation of analytes in plasma samples.[3] Validated methods have demonstrated that DDMS is stable for at least three freeze-thaw cycles when stored at -80°C.[4] To minimize degradation, it is best practice to aliquot samples into smaller, single-use volumes before the initial freezing if multiple analyses are anticipated.[3]

Q4: Is DDMS sensitive to light?

A4: While specific forced degradation studies on DDMS photosensitivity are not extensively detailed in the provided results, it is a general best practice in laboratory settings to protect analytical standards and biological samples from prolonged exposure to direct light.[3] Using amber vials or covering sample tubes with aluminum foil can help prevent potential photodegradation.[3]

Q5: What pH conditions should be maintained during the extraction of DDMS?

A5: Since DDMS is an amine, it can be susceptible to pH-mediated hydrolysis, particularly in strongly acidic or alkaline environments.[3] Therefore, it is crucial to maintain a pH as close to neutral as possible during sample extraction and preparation steps. If pH adjustment is necessary, the use of mild buffering agents is recommended.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of DDMS.

Issue 1: Inconsistent or low recovery of DDMS in analytical results.

  • Possible Cause 1: pH-mediated Degradation.

    • Troubleshooting Step: Verify the pH of all solutions and buffers used during the extraction process. Ensure the pH is maintained in a neutral range. Avoid using strong acids or bases.

  • Possible Cause 2: Thermal Degradation.

    • Troubleshooting Step: Keep samples on ice or at 2-8°C throughout the preparation process.[3] Ensure that any evaporation steps are conducted at a controlled, low temperature.

  • Possible Cause 3: Oxidative Degradation.

    • Troubleshooting Step: Avoid exposing samples to strong oxidizing agents.[3] If oxidation is suspected, consider preparing samples freshly and analyzing them promptly. The use of antioxidants could be explored, though this would require validation.

  • Possible Cause 4: Adsorption to Surfaces.

    • Troubleshooting Step: Non-specific adsorption to plasticware or glassware can lead to analyte loss.[5] Consider using low-adsorption tubes or silanized glassware. Pre-rinsing containers with a solution of the analyte can sometimes help passivate active sites.

Issue 2: Appearance of unknown peaks in the chromatogram.

  • Possible Cause 1: Degradation Products.

    • Troubleshooting Step: The appearance of new peaks may indicate the formation of degradation products. Review the sample handling and preparation procedure for any deviations from the validated method, paying close attention to temperature, pH, and light exposure.[6]

  • Possible Cause 2: Matrix Effects.

    • Troubleshooting Step: Endogenous components in the biological matrix can interfere with the analysis. Optimize the sample clean-up procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances.

Sample Stability Data

The following tables summarize the stability of this compound (DDSB/DDMS) in human plasma under various conditions as reported in a validated LC-MS/MS method.

Table 1: Bench-Top Stability of DDMS in Human Plasma at Room Temperature

AnalyteConcentration (pg/mL)Stability Duration (hours)Mean Concentration ± SD (pg/mL)% Change
DDSB30.0 (LQC)7229.8 ± 0.6-0.7
DDSB8000.0 (HQC)727945.7 ± 98.3-0.7

LQC: Low-Quality Control, HQC: High-Quality Control. Data adapted from a study by Ponnuru et al.[7]

Table 2: Freeze-Thaw Stability of DDMS in Human Plasma

AnalyteConcentration (pg/mL)Number of CyclesMean Concentration ± SD (pg/mL)% Change
DDSB30.0 (LQC)329.5 ± 0.5-1.7
DDSB8000.0 (HQC)37901.3 ± 101.2-1.2

Data adapted from a study by Ponnuru et al.[7]

Table 3: Autosampler Stability of Extracted DDMS Samples

AnalyteConcentration (pg/mL)Storage Duration (hours)Storage TemperatureMean Concentration ± SD (pg/mL)% Change
DDSB30.0 (LQC)7820°C29.6 ± 0.7-1.3
DDSB8000.0 (HQC)7820°C7923.5 ± 112.4-1.0

Data adapted from a study by Ponnuru et al.[7]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of DDMS from Human Plasma

This protocol is based on a validated LC-MS/MS method for the quantification of sibutramine and its metabolites.[7]

  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Aliquoting: Into a clean tube, pipette 500 µL of the plasma sample.

  • Internal Standard Addition: Add the internal standard (e.g., deuterated DDMS) to each sample, except for blank samples.

  • Vortexing: Vortex the samples for 10 seconds.

  • Extraction: Add 3.0 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Mixing: Vortex the mixture for 10 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.

  • Supernatant Transfer: Transfer the upper organic layer (supernatant) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue with the mobile phase (e.g., 5 mM ammonium formate:acetonitrile (10:90, v/v)).[7]

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Diagrams

Sample_Preparation_Workflow cluster_storage Sample Storage cluster_prep Sample Preparation cluster_analysis Analysis Storage Store Samples (-20°C or -80°C) Thaw Thaw Sample (Room Temperature) Storage->Thaw Retrieve Aliquot Aliquot Plasma Thaw->Aliquot Add_IS Add Internal Standard Aliquot->Add_IS Extract Liquid-Liquid Extraction (Neutral pH) Add_IS->Extract Centrifuge Centrifuge Extract->Centrifuge Evaporate Evaporate Solvent (Low Temp) Centrifuge->Evaporate Collect Supernatant Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Inject

Caption: A typical workflow for the preparation of plasma samples for DDMS analysis.

Troubleshooting_Degradation cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Preventative Measures Issue Low/Inconsistent DDMS Recovery Temp Temperature Instability Issue->Temp pH pH Extremes Issue->pH Oxidation Oxidation Issue->Oxidation Adsorption Non-specific Adsorption Issue->Adsorption Light Light Exposure Issue->Light ControlTemp Keep samples cold (2-8°C) Use controlled heating Temp->ControlTemp ControlpH Maintain neutral pH Use mild buffers pH->ControlpH AvoidOxidants Use fresh samples Avoid strong oxidants Oxidation->AvoidOxidants UseInert Use low-adsorption tubes Silanize glassware Adsorption->UseInert ProtectLight Use amber vials Protect from light Light->ProtectLight

Caption: Troubleshooting logic for addressing low recovery of DDMS during sample prep.

References

Troubleshooting Didesmethylsibutramine quantification in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of didesmethylsibutramine in complex matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed when quantifying this compound in complex matrices like plasma or urine?

The most frequently encountered challenges include:

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting endogenous components of the sample matrix, leading to inaccurate and irreproducible results.

  • Low Recovery: Inefficient extraction of this compound from the sample matrix during sample preparation.

  • Poor Reproducibility: High variability in results between replicate injections or different analytical batches.

  • Poor Peak Shape: Tailing, fronting, or splitting of chromatographic peaks, which can affect integration and quantification.

  • Analyte Instability: Degradation of this compound in the biological matrix or during sample processing and storage.

Troubleshooting Guides

Problem 1: Inconsistent results and poor accuracy, likely due to matrix effects.

Q: My calibration curves are not linear, and I'm observing significant variability in my quality control (QC) samples. How can I diagnose and mitigate matrix effects?

A: Matrix effects, the alteration of ionization efficiency due to co-eluting matrix components, are a primary cause of inaccuracy and irreproducibility in LC-MS/MS bioanalysis.[1] Here is a step-by-step guide to address this issue:

Step 1: Confirm the Presence of Matrix Effects

  • Post-Column Infusion: Infuse a standard solution of this compound directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. Dips or peaks in the baseline signal at the retention time of your analyte indicate ion suppression or enhancement.

Step 2: Improve Sample Preparation

  • A more rigorous sample cleanup is often the most effective way to remove interfering matrix components.[2]

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound while leaving interfering components behind.

    • Solid-Phase Extraction (SPE): Use an appropriate SPE sorbent and elution protocol to isolate the analyte from the matrix. This is often more effective than LLE for removing phospholipids and other interfering substances.

Step 3: Optimize Chromatographic Separation

  • Adjusting your chromatographic method can separate this compound from co-eluting matrix components.

    • Gradient Optimization: Modify the gradient slope to better resolve the analyte peak from interferences.[3][4]

    • Column Selection: Try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.

Step 4: Utilize an Appropriate Internal Standard

  • The use of a stable isotope-labeled (SIL) internal standard, such as deuterated this compound, is highly recommended.[5][6] A SIL internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate correction for signal suppression or enhancement.[7] If a SIL IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[8]

Step 5: Sample Dilution

  • If the analyte concentration is high enough, diluting the sample with the initial mobile phase can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[9]

Problem 2: Low and inconsistent recovery of this compound.

Q: My recovery is consistently below the acceptable range (e.g., <85%). What steps can I take to improve it?

A: Low recovery is typically due to inefficient extraction during sample preparation or analyte degradation.

Step 1: Re-evaluate Your Extraction Method

  • For Liquid-Liquid Extraction (LLE):

    • Solvent Polarity: Ensure the extraction solvent has an appropriate polarity to efficiently partition this compound.

    • pH Adjustment: this compound is a primary amine. Adjusting the sample pH to a basic value (e.g., pH 9-10) will neutralize its charge and improve its extraction into an organic solvent.

    • Extraction Volume and Repetition: Increase the volume of the extraction solvent or perform a second extraction to improve recovery.

  • For Solid-Phase Extraction (SPE):

    • Sorbent Selection: Make sure the sorbent chemistry (e.g., reversed-phase, ion-exchange) is appropriate for this compound.

    • Wash and Elution Solvents: Optimize the wash steps to remove interferences without eluting the analyte. Ensure the elution solvent is strong enough to fully recover the analyte from the sorbent.

Step 2: Investigate Analyte Stability

  • This compound may be unstable under certain conditions.

    • Temperature: Keep samples on ice or at 4°C during processing and store them at -80°C for long-term stability.

    • pH: Investigate the stability of this compound at different pH values to ensure the pH used during extraction does not cause degradation.[10]

    • Freeze-Thaw Cycles: Evaluate the stability of the analyte after multiple freeze-thaw cycles.

Problem 3: Poor chromatographic peak shape (tailing, fronting, or splitting).

Q: The chromatographic peaks for this compound are tailing or splitting, making integration difficult and affecting reproducibility. What are the likely causes and solutions?

A: Poor peak shape can originate from several factors related to the LC system, column, or sample.[11]

Step 1: Check for Column Contamination and Voiding

  • Column Contamination: Buildup of matrix components on the column frit or at the head of the column can distort peak shape.

    • Solution: Reverse-flush the column (if permitted by the manufacturer) or replace it. Using a guard column can help protect the analytical column.

  • Column Void: A void at the head of the column can cause peak splitting.

    • Solution: This usually requires column replacement.

Step 2: Evaluate the Injection Solvent

  • Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase.

Step 3: Optimize Mobile Phase pH

  • For an amine-containing compound like this compound, a mobile phase with a low pH (e.g., 2.5-3.5 using formic acid) can improve peak shape by ensuring the analyte is consistently protonated. Using a buffered mobile phase (e.g., ammonium formate) can also enhance peak symmetry.[12]

Step 4: Consider Secondary Interactions

  • Peak tailing for basic compounds can be caused by secondary interactions with acidic silanols on the silica-based column packing.

    • Solution: Use a column with high-purity silica or a column with end-capping to minimize these interactions. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help, but be mindful of potential ion suppression.

Experimental Protocols

Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is adapted from a method for the analysis of sibutramine and its metabolites.[13]

  • To 500 µL of plasma in a polypropylene tube, add the internal standard solution.

  • Vortex for 5 seconds.

  • Add 4.0 mL of tert-butyl methyl ether (TBME).

  • Shake for 25 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 2.5 mL of the organic supernatant to a clean tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried residue in 300 µL of the initial mobile phase.

  • Vortex for 30 seconds before injection.

Solid-Phase Extraction (SPE) from Urine

This is a general protocol that can be adapted for this compound.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load 1 mL of urine onto the cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

  • Elute this compound with 1 mL of methanol or another suitable organic solvent.

  • Evaporate the eluate to dryness.

  • Reconstitute in the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

ParameterMethod 1: this compound in Plasma[14]Method 2: Sibutramine and Metabolites in Plasma[15]Method 3: Sibutramine and Metabolites in Urine (DUS)[16]
Analyte(s) This compoundSibutramine, Desmethylsibutramine, this compoundSibutramine, Desmethylsibutramine, this compound
Matrix Human PlasmaHuman PlasmaHuman Urine (Dried Urine Spot)
Sample Prep Liquid-Liquid Extraction (LLE)Liquid-Liquid Extraction (LLE)Solvent Extraction from DUS
LC Column ODS MSZorbax SB-C18 (4.6 x 75 mm, 3.5 µm)Shim-pack XR-ODS II (150 x 2.0 mm, 2.2 µm)
Mobile Phase Acetonitrile (0.1% TFA) : 0.1% TFA (55:45)5 mM Ammonium Formate : Acetonitrile (10:90)A: 10 mM Ammonium Formate, 0.1% Formic Acid in WaterB: 10 mM Ammonium Formate, 0.1% Formic Acid in Methanol (Gradient)
Internal Standard PropranololDeuterated Sibutramine, Desmethylsibutramine, this compoundNot specified in the abstract
Linearity Range 0.328 - 32.8 ng/mL10.0 - 10,000.0 pg/mL0.5 - 20 ng/mL
MS/MS Transition m/z 252.0 -> 125.0m/z 252.2 -> 124.9Not specified in the abstract

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma/Urine Sample add_is Add Internal Standard plasma->add_is extraction LLE or SPE add_is->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: General experimental workflow for this compound quantification.

troubleshooting_matrix_effects start Inaccurate/Irreproducible Results check_me Suspect Matrix Effects? start->check_me improve_sp Improve Sample Prep (LLE/SPE) check_me->improve_sp Yes revalidate Re-evaluate Method Performance check_me->revalidate No, check other causes optimize_lc Optimize Chromatography improve_sp->optimize_lc use_sil_is Use SIL Internal Standard optimize_lc->use_sil_is dilute_sample Dilute Sample use_sil_is->dilute_sample dilute_sample->revalidate

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Method Refinement for Didesmethylsibutramine Enantioselective Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective separation of didesmethylsibutramine (DDS).

Frequently Asked Questions (FAQs)

Q1: What is the most common approach for the enantioselective separation of this compound?

A1: The most prevalent and effective method for the enantioselective separation of this compound is High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP). Protein-based CSPs, such as those with alpha-1-acid glycoprotein (AGP), have demonstrated successful separation of sibutramine and its metabolites, including this compound.[1][2]

Q2: I am not getting baseline separation of the this compound enantiomers. What should I do?

A2: Achieving baseline resolution is critical for accurate quantification. If you are experiencing poor resolution, consider the following adjustments to your method:

  • Mobile Phase Composition: Modifying the mobile phase composition, such as the type and concentration of the organic modifier and the pH of the aqueous buffer, can significantly impact selectivity.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing for more interaction between the analytes and the chiral stationary phase.

  • Temperature: Temperature can influence chiral recognition. Experimenting with different column temperatures (both lower and higher) may enhance separation.

Q3: My peaks for the this compound enantiomers are splitting. What could be the cause?

A3: Peak splitting in chiral HPLC can be attributed to several factors:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent stronger than the mobile phase, it can lead to peak distortion. It is recommended to dissolve the sample in the initial mobile phase or a weaker solvent.

  • Column Contamination or Voids: Contamination at the column inlet or the formation of a void in the packing material can disrupt the sample band, causing it to split.

  • Partially Clogged Frit: A blockage in the column inlet frit can also lead to peak splitting.

Q4: I am observing significant peak tailing for my this compound enantiomers. How can I improve the peak shape?

A4: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For basic compounds like this compound, this can be due to interactions with residual silanol groups on the silica support. To mitigate this:

  • Mobile Phase Additives: The addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase can help to saturate the active sites on the stationary phase and improve peak symmetry.

  • pH Adjustment: Ensure the pH of your mobile phase is appropriate to maintain the desired ionization state of your analyte.

Troubleshooting Guides

Poor Resolution of Enantiomers
Symptom Possible Cause Recommended Action
No separation or poor resolution (Rs < 1.5)Inappropriate chiral stationary phase (CSP).Screen different types of CSPs (e.g., protein-based, polysaccharide-based, macrocyclic glycopeptide-based).
Suboptimal mobile phase composition.Systematically vary the organic modifier (e.g., acetonitrile, methanol, ethanol) and its concentration. Adjust the pH of the aqueous buffer.
Incorrect temperature.Evaluate the effect of column temperature on the separation. Try both lower and higher temperatures than ambient.
Low column efficiency.Ensure the column is properly packed and not degraded. Check for system leaks and extra-column volume.
Peak Shape Problems: Splitting and Tailing
Symptom Possible Cause Recommended Action
Peak Splitting Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column inlet is contaminated or has a void.Flush the column in the reverse direction. If the problem persists, the column may need to be replaced.
Partially blocked column frit.Replace the column inlet frit.
Peak Tailing Secondary interactions with the stationary phase.For basic analytes, add a basic modifier (e.g., 0.1% diethylamine) to the mobile phase.
Column overload.Reduce the sample concentration or injection volume.
Metal contamination in the sample or HPLC system.Use a mobile phase with a chelating agent or pass the sample through a metal-scavenging SPE cartridge.

Data Presentation

The following table presents illustrative quantitative data for the enantioselective separation of a chiral amine on a Chiral-AGP column, which is a common type of column used for the separation of compounds like this compound. Please note that these values are for demonstration purposes and the actual results for this compound may vary depending on the specific experimental conditions.

Parameter Value
Chiral Stationary Phase Chiral-AGP
Mobile Phase 10 mM Ammonium Acetate (pH 4.0) : Acetonitrile (94:6, v/v)
Flow Rate 0.9 mL/min
Temperature 25 °C
Detection UV at 225 nm
Retention Time (Enantiomer 1) ~ 6.8 min
Retention Time (Enantiomer 2) ~ 8.5 min
Resolution (Rs) > 2.0
Selectivity Factor (α) ~ 1.25

Experimental Protocols

Enantioselective HPLC Method for this compound

This protocol is based on a validated method for the enantioselective analysis of sibutramine and its metabolites.[1][2]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Water (deionized, 18 MΩ·cm)

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV or Mass Spectrometric detector.

  • Chiral Column: Chiral-AGP (alpha-1-acid glycoprotein) column (e.g., 100 mm x 4.0 mm, 5 µm).

  • Mobile Phase: 10 mM ammonium acetate buffer (pH adjusted to 4.0 with acetic acid) and acetonitrile in a ratio of 94:6 (v/v).

  • Flow Rate: 0.9 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 225 nm or by mass spectrometry.

  • Injection Volume: 10 µL.

3. Mobile Phase Preparation:

  • To prepare the 10 mM ammonium acetate buffer, dissolve the appropriate amount of ammonium acetate in deionized water.

  • Adjust the pH to 4.0 using glacial acetic acid.

  • Filter the buffer through a 0.45 µm membrane filter.

  • Prepare the final mobile phase by mixing the buffer and acetonitrile in the specified ratio.

  • Degas the mobile phase before use.

4. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

  • Identify and quantify the enantiomers based on their retention times and peak areas.

Mandatory Visualizations

MethodDevelopmentWorkflow cluster_troubleshooting Troubleshooting Loop start Define Separation Goal (Baseline Resolution of DDS Enantiomers) csp_selection Select Chiral Stationary Phase (CSP) (e.g., Protein-based, Polysaccharide-based) start->csp_selection mobile_phase_screening Screen Mobile Phases (Vary Organic Modifier & pH) csp_selection->mobile_phase_screening mobile_phase_screening->csp_selection No Separation optimization Optimize Separation Parameters (Flow Rate, Temperature) mobile_phase_screening->optimization optimization->mobile_phase_screening Poor Resolution validation Method Validation (Specificity, Linearity, Accuracy, Precision) optimization->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: A logical workflow for the development of an enantioselective HPLC method.

TroubleshootingDecisionTree start Chromatographic Problem Observed poor_resolution Poor Resolution (Rs < 1.5)? start->poor_resolution peak_shape_issue Peak Shape Issue? poor_resolution->peak_shape_issue No adjust_mobile_phase Adjust Mobile Phase (Organic Modifier %, pH) poor_resolution->adjust_mobile_phase Yes peak_splitting Peak Splitting? peak_shape_issue->peak_splitting Yes peak_tailing Peak Tailing? peak_shape_issue->peak_tailing No (Tailing) optimize_temp_flow Optimize Temperature & Flow Rate adjust_mobile_phase->optimize_temp_flow change_csp Change Chiral Stationary Phase optimize_temp_flow->change_csp Still Poor check_sample_solvent Check Sample Solvent Compatibility peak_splitting->check_sample_solvent Yes add_modifier Add Mobile Phase Modifier (e.g., DEA for bases) peak_tailing->add_modifier inspect_column Inspect Column for Voids/Contamination check_sample_solvent->inspect_column reduce_concentration Reduce Sample Concentration add_modifier->reduce_concentration

References

Technical Support Center: Didesmethylsibutramine Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the purity, storage, and troubleshooting of the didesmethylsibutramine reference standard.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of a this compound reference standard?

A1: The purity of a this compound reference standard is typically specified by the supplier. Commercially available standards often have a purity of greater than 95%, as determined by High-Performance Liquid Chromatography (HPLC)[1][2]. For exact specifications, it is crucial to consult the Certificate of Analysis (CoA) provided by the manufacturer.

Q2: How should the this compound reference standard be stored?

A2: Storage conditions for the this compound reference standard can vary between suppliers. It is essential to follow the recommendations on the product's data sheet or Certificate of Analysis. See the table below for a summary of storage conditions from various sources.

Q3: My reference standard, which is supposed to be a white solid, appears as a yellow to orange oil. Is it still usable?

A3: The appearance of the reference standard can vary. While some sources may describe it as a solid, at least one supplier describes their deuterated analog as a "Yellow to Orange Oil"[3]. Discrepancies in appearance could be due to the specific salt form (e.g., hydrochloride vs. free base), residual solvent, or the presence of impurities. Always refer to the appearance description on the Certificate of Analysis. If the appearance is significantly different from what is stated, contact the supplier's technical support for guidance.

Q4: I am observing unexpected peaks during my analytical testing (e.g., by HPLC or GC-MS). What are the potential causes?

A4: Unexpected peaks can arise from several sources. These may include degradation of the reference standard due to improper storage, contamination from solvents or lab equipment, or the presence of inherent impurities not detailed in a basic purity statement. It is also possible that the analytical method itself is causing artifacts. Refer to the troubleshooting guide and workflow diagram below for a systematic approach to identifying the source of the issue.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Purity Reading Improper storage leading to degradation.Verify storage conditions against the supplier's recommendation. Use a fresh, unopened vial if available.
Inaccurate preparation of standard solution.Review and repeat the weighing and dilution steps carefully. Ensure the balance is calibrated.
The analytical method is not optimized.Review and optimize chromatographic conditions (e.g., mobile phase, column, flow rate).
Unexpected Peaks Contamination.Use fresh, high-purity solvents and clean glassware. Run a blank analysis to check for solvent peaks.
Standard degradation.Prepare a fresh solution from the reference standard. Compare with a previously validated batch if possible.
Presence of known metabolites or impurities.This compound is a metabolite of sibutramine[4][5]. Check for the presence of related compounds like monodesmethylsibutramine or sibutramine itself.
Inconsistent Results Non-homogeneous sample.Ensure the reference standard is fully dissolved and the solution is thoroughly mixed before use.
Instrument variability.Perform system suitability tests to ensure the analytical instrument is functioning correctly.

Quantitative Data Summary

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₂ClN[4][6][7][8]
Molecular Weight 251.79 g/mol [4][6][7][8]
CAS Number 84467-54-9[1][4][8]
IUPAC Name 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine[4][6][9]
Boiling Point 337.90 °C[7]
Density 1.072 g/cm³[7]

Table 2: Summary of Recommended Storage Conditions

Supplier/SourceRecommended Storage TemperatureAdditional Notes
LGC Standards+4°C[1]
Biosynth10°C - 25°CClose container well.[7]
Santa Cruz BiotechnologyRoom temperature[5]
Pharmaffiliates (for d6-analog)2-8°CUnder Inert Atmosphere.[3]

Note: The variability in storage recommendations highlights the importance of adhering to the specific guidelines provided with the purchased reference standard.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline. Method parameters, especially the mobile phase composition and column type, should be optimized for your specific instrumentation and requirements. Several HPLC methods have been developed for sibutramine and its metabolites[10][11].

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask to create a stock solution of approximately 1 mg/mL.

    • Perform serial dilutions with the mobile phase to create working standards at appropriate concentrations for generating a calibration curve (e.g., 1-50 µg/mL).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A mixture of a buffer (e.g., sodium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile)[11]. The exact ratio should be optimized.

    • Flow Rate: 1.0 mL/min[11].

    • Detection: UV detector at a suitable wavelength (e.g., 227 nm).

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Analysis:

    • Inject a blank (mobile phase) to establish the baseline.

    • Inject the prepared standard solutions to generate a calibration curve.

    • The purity is calculated by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

  • System Suitability:

    • Before analysis, perform system suitability tests to ensure the system is operating correctly. Parameters to check include peak asymmetry, theoretical plates, and repeatability of injections.

Mandatory Visualization

Below is a workflow diagram for troubleshooting unexpected peaks in an analytical chromatogram.

G start Unexpected Peak(s) Observed in Chromatogram check_blank 1. Analyze Blank Solvent start->check_blank peak_in_blank Peak Present in Blank? check_blank->peak_in_blank contam_solvent Source is Contaminated Solvent/Glassware peak_in_blank->contam_solvent Yes check_fresh_prep 2. Prepare Fresh Standard Solution peak_in_blank->check_fresh_prep No use_fresh Action: Use Fresh High-Purity Solvents & Clean Glassware contam_solvent->use_fresh peak_persists Peak Still Present? check_fresh_prep->peak_persists prep_error Source was Sample Preparation Error/Degradation peak_persists->prep_error No check_method 3. Review Analytical Method peak_persists->check_method Yes method_issue Potential Method-Induced Artifact or Co-elution check_method->method_issue impurity Conclusion: Peak is Likely an Inherent Impurity or Degradant in the Reference Standard check_method->impurity Method OK optimize_method Action: Modify Method (e.g., change mobile phase, gradient) method_issue->optimize_method contact_supplier Action: Contact Supplier & Consult Certificate of Analysis impurity->contact_supplier

Caption: Troubleshooting workflow for unexpected analytical results.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Didesmethylsibutramine Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of didesmethylsibutramine, a primary active metabolite of sibutramine. The following sections detail the performance characteristics and experimental protocols for High-Performance Liquid Chromatography (HPLC) with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This objective comparison is supported by experimental data to aid in the selection of the most appropriate analytical method for your research and development needs.

Data Summary of Validated Analytical Methods

The performance of an analytical method is determined by several key validation parameters. The following tables summarize the quantitative data for different analytical techniques used to measure this compound, providing a clear comparison of their capabilities.

Table 1: Comparison of Linearity and Detection Limits for this compound Analysis

Analytical MethodLinearity RangeCorrelation Coefficient (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UV-ESI-MS0.025–1.0 mg/mL> 0.9990Not ReportedNot Reported[1]
LC-MS/MS10.0–10,000.0 pg/mL≥ 0.99974.0 fg (on-column)10.0 pg/mL[2]
LC-MS/MS0.10–11.00 ng/mLNot ReportedNot Reported0.10 ng/mL[3]
LC-MS/MS (in dried urine spots)0.5-20 ng/mL0.99930.03 ng/mLNot Reported[4]
GC-MS (for Sibutramine)0.3–30 µg/mL0.99990.181 µg/mL0.5488 µg/mL[5][6]

Table 2: Comparison of Accuracy and Precision for this compound Analysis

Analytical MethodConcentration LevelWithin-Run Precision (%RSD)Between-Run Precision (%RSD)Accuracy (%)Reference
LC-MS/MS30.0 pg/mL (LQC)2.83.498.7[2]
3500.0 pg/mL (MQC)1.62.196.3[2]
8000.0 pg/mL (HQC)2.12.598.0[2]
HPLC-UV-ESI-MSNot SpecifiedAcceptableAcceptableAcceptable[1]
GC-MS (for Sibutramine)1 µg/mL (Low)2.992.88102.71[5]
10 µg/mL (Medium)1.581.25100.10[5]
20 µg/mL (High)1.251.11101.55[5]

Experimental Workflows and Logical Relationships

A crucial aspect of analytical chemistry is the validation of the methods to ensure reliable and reproducible results. The following diagram illustrates a typical workflow for the validation of a bioanalytical method.

Analytical_Method_Validation_Workflow start Method Development & Optimization selectivity Selectivity & Specificity start->selectivity linearity Linearity & Range selectivity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision recovery Recovery precision->recovery stability Stability (Freeze-Thaw, Short-Term, Long-Term) recovery->stability robustness Robustness stability->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report & Documentation system_suitability->documentation

Caption: General workflow for bioanalytical method validation.

Detailed Experimental Protocols

The following are detailed methodologies for the key analytical techniques cited in this guide. These protocols are based on published and validated methods.

High-Performance Liquid Chromatography with UV and ESI-MS Detection (HPLC-UV-ESI-MS)

This method is suitable for the simultaneous determination of sibutramine and its metabolite, this compound, in dietary supplements.[1]

1. Instrumentation:

  • HPLC system with a UV detector and an electrospray ionization mass spectrometer (ESI-MS).

  • Spherisorb C8 reversed-phase column.

2. Reagents and Mobile Phase:

  • Acetonitrile (ACN).

  • Aqueous 0.2% formic acid solution containing 20mM ammonium acetate.

3. Chromatographic Conditions:

  • Mobile Phase: Gradient elution with acetonitrile and the aqueous formic acid/ammonium acetate solution.

  • Flow Rate: Not specified.

  • Column Temperature: Not specified.

  • UV Detection Wavelength: 223 nm for quantification.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Selected Ion Recording (SIR):

    • m/z 280 for sibutramine.

    • m/z 252 for this compound.

5. Sample Preparation (Dietary Supplements):

  • The specific extraction procedure for dietary supplements is not detailed in the provided reference. A generic approach would involve dissolving a known amount of the supplement powder in a suitable solvent (e.g., methanol), followed by filtration before injection.

6. Validation Parameters:

  • Linearity: Established over a concentration range of 0.025–1.0 mg/mL for both sibutramine and this compound.[1]

  • Precision and Accuracy: The intra- and inter-day precision and accuracy were found to be acceptable.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Samples

This highly sensitive and specific method is designed for the quantification of sibutramine, desmethylsibutramine, and this compound in human plasma.[2]

1. Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

  • Zorbax SB-C18 analytical column (4.6 mm × 75 mm, 3.5 µm, 80 Å).

2. Reagents and Mobile Phase:

  • 5 mM Ammonium formate.

  • Acetonitrile (ACN).

  • Methyl tertiary butyl ether (MTBE) for extraction.

  • 10 mM KH₂PO₄ solution.

3. Chromatographic Conditions:

  • Mobile Phase: 5 mM ammonium formate:acetonitrile (10:90, v/v).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 20 µL.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Sibutramine: m/z 280.3 → 124.9

    • Desmethylsibutramine: m/z 266.3 → 125.3

    • This compound: m/z 252.2 → 124.9

5. Sample Preparation (Liquid-Liquid Extraction from Plasma):

  • To a plasma sample, add the internal standard.

  • Add 100 µL of 10 mM KH₂PO₄ solution and 2.5 mL of MTBE.

  • Vortex for approximately 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 20 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Vortex for 2 minutes and inject into the LC-MS/MS system.[2]

6. Validation Parameters:

  • Linearity: 10.0–10,000.0 pg/mL for all three analytes.[2]

  • LOD: 4.0 fg for this compound (on-column).[2]

  • LOQ: 10.0 pg/mL for this compound.[2]

  • Precision and Accuracy: Within-run and between-run precision (%RSD) were below 3.4%, and accuracy was between 96.3% and 98.7% for this compound.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) for Dietary Supplements (for Sibutramine)

While this protocol is for sibutramine, it provides a framework that can be adapted for the analysis of its metabolites like this compound, which are also amenable to GC-MS analysis, potentially after derivatization.[5][6]

1. Instrumentation:

  • GC-MS system with a suitable capillary column.

2. Reagents:

  • Methanol (HPLC grade).

3. Chromatographic Conditions:

  • Carrier Gas: Helium.

  • Injector: Splitless mode.

  • Oven Temperature Program: Initially 60 °C for 1 min, then ramp to 160 °C at 40 °C/min, and then to 225 °C at 10 °C/min, hold for 2 min.

  • Flow Rate: 1 mL/min.

  • Injection Volume: 1 µL.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Impact (EI).

  • Scan Mode: Full scan (e.g., 50–500 m/z) for identification and Selected Ion Monitoring (SIM) for quantification.

5. Sample Preparation (Dietary Supplements):

  • Grind and homogenize one capsule or tablet of the dietary supplement.

  • Dissolve the powder in 10 mL of methanol.

  • Vortex and sonicate the mixture.

  • Filter the solution through a suitable syringe filter before injection.[5]

6. Validation Parameters (for Sibutramine):

  • Linearity: 0.3 to 30 µg/mL.[5]

  • LOD: 0.181 µg/mL.[5][6]

  • LOQ: 0.5488 µg/mL.[5][6]

  • Precision and Accuracy: Inter-day precision (%RSD) was below 2.88%, and accuracy was between 100.10% and 102.71%.[5]

It is important to note that for the GC-MS analysis of this compound, derivatization might be necessary to improve its volatility and chromatographic behavior. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The specific derivatization protocol would need to be optimized and validated.

References

A Comparative Pharmacological Guide: Didesmethylsibutramine vs. Desmethylsibutramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activities of didesmethylsibutramine and desmethylsibutramine, the two major active metabolites of the anorectic drug sibutramine. The information presented herein is supported by experimental data to aid in research and drug development efforts.

Introduction

Sibutramine, a previously marketed anti-obesity medication, exerts its therapeutic effects primarily through its active metabolites, desmethylsibutramine (M1) and this compound (M2).[1][2] These metabolites are potent inhibitors of the reuptake of monoamine neurotransmitters, including norepinephrine (NE), serotonin (5-HT), and to a lesser extent, dopamine (DA).[1][3] By blocking the respective transporters—norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT)—desmethylsibutramine and this compound increase the concentration of these neurotransmitters in the synaptic cleft, which is believed to enhance satiety and increase thermogenesis.[1][4] This guide focuses on a direct comparison of the pharmacological activities of these two key metabolites.

Comparative Pharmacological Data

The following table summarizes the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) of this compound and desmethylsibutramine for the monoamine transporters.

CompoundTransporterKᵢ (nM)IC₅₀ (nM)
Desmethylsibutramine SERT15-
NET20-
DAT49-
(R)-DesmethylsibutramineSERT44-
NET4-
DAT12-
(S)-DesmethylsibutramineSERT9,200-
NET870-
DAT180-
This compound SERT20-
NET15-
DAT45-
(R)-DidesmethylsibutramineSERT140-
NET138.9
DAT--
(S)-DidesmethylsibutramineSERT4,300-
NET6212
DAT--

Data compiled from multiple sources.[3][5] Note that Ki and IC50 values can vary depending on the experimental conditions.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for both this compound and desmethylsibutramine is the inhibition of monoamine reuptake at the presynaptic terminal. This action increases the availability of norepinephrine, serotonin, and dopamine in the synapse, leading to enhanced postsynaptic receptor activation.

Mechanism of monoamine reuptake inhibition.

Experimental Protocols

In Vitro Monoamine Reuptake Inhibition Assays

1. Radioligand Binding Assay

This assay measures the ability of a test compound to displace a specific radiolabeled ligand from its binding site on the monoamine transporter.

  • Materials:

    • Cell membranes prepared from cells expressing the human serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT).

    • Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

    • Test compounds: this compound and desmethylsibutramine.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Wash buffer (ice-cold assay buffer).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Incubate cell membranes with the radioligand and varying concentrations of the test compound in a 96-well plate.

    • Allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

    • Determine the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation.[6][7]

2. Neurotransmitter Uptake Assay

This assay directly measures the inhibition of the transport of a radiolabeled neurotransmitter into cells expressing the specific monoamine transporter.

  • Materials:

    • HEK293 cells stably expressing the human SERT, NET, or DAT.

    • Radiolabeled neurotransmitters: [³H]serotonin, [³H]norepinephrine, [³H]dopamine.

    • Test compounds: this compound and desmethylsibutramine.

    • Assay buffer.

    • Lysis buffer.

    • Scintillation fluid and counter.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Initiate uptake by adding the radiolabeled neurotransmitter.

    • Incubate for a short period to allow for uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the IC₅₀ value for the inhibition of neurotransmitter uptake.[5][6]

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell Culture Cell Culture Assay Preparation Assay Preparation Cell Culture->Assay Preparation Incubation Incubation Assay Preparation->Incubation Radioligand Binding Radioligand Binding Assay Preparation->Radioligand Binding Neurotransmitter Uptake Neurotransmitter Uptake Assay Preparation->Neurotransmitter Uptake Measurement Measurement Incubation->Measurement Data Analysis Data Analysis Measurement->Data Analysis Pharmacological Comparison Pharmacological Comparison Data Analysis->Pharmacological Comparison Radioligand Binding->Incubation Neurotransmitter Uptake->Incubation Animal Acclimation Animal Acclimation Drug Administration Drug Administration Animal Acclimation->Drug Administration Behavioral Assessment Behavioral Assessment Drug Administration->Behavioral Assessment Data Collection Data Collection Behavioral Assessment->Data Collection Food Intake Measurement Food Intake Measurement Behavioral Assessment->Food Intake Measurement Body Weight Monitoring Body Weight Monitoring Behavioral Assessment->Body Weight Monitoring Data Collection->Pharmacological Comparison

General experimental workflow.

In Vivo Assessment of Anorectic Effects

1. Animal Models

Studies are typically conducted in male Sprague-Dawley or Wistar rats. The animals are housed individually to allow for accurate measurement of food and water intake.

2. Drug Administration

This compound and desmethylsibutramine are typically administered via intraperitoneal (i.p.) or oral (p.o.) routes.

3. Measurement of Food Intake and Body Weight

  • Procedure:

    • Acclimate the animals to the experimental conditions.

    • Administer the test compound or vehicle.

    • Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-administration by weighing the remaining food.

    • Record body weight daily.

    • Analyze the data to determine the effect of the compounds on cumulative food intake and body weight change compared to a control group.[5][8][9]

Discussion

Both this compound and desmethylsibutramine are potent inhibitors of norepinephrine and serotonin reuptake, with slightly lower potency for the dopamine transporter.[3] The available data suggest that both metabolites contribute significantly to the overall pharmacological effect of sibutramine.[1]

Notably, the pharmacological activity of these metabolites is stereoselective. The (R)-enantiomers of both desmethylsibutramine and this compound are generally more potent inhibitors of monoamine reuptake and exhibit stronger anorectic effects in animal models compared to their corresponding (S)-enantiomers.[3][5]

The thermogenic effects of sibutramine, which contribute to its anti-obesity action, are also mediated by its active metabolites.[4] These metabolites increase oxygen consumption, an effect that is linked to the central activation of the sympathetic nervous system.[4]

Conclusion

This compound and desmethylsibutramine are the key pharmacologically active metabolites of sibutramine, both acting as potent monoamine reuptake inhibitors. Their comparable in vitro potencies and significant in vivo anorectic effects underscore their importance in the mechanism of action of the parent drug. Further research into the distinct pharmacological profiles of the individual enantiomers of these metabolites may provide valuable insights for the development of more selective and safer therapeutic agents for the management of obesity and related disorders.

References

Didesmethylsibutramine: A Comparative Potency Analysis Against Other Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro potency of didesmethylsibutramine (DDMS), an active metabolite of sibutramine, with other well-established monoamine reuptake inhibitors (MRIs). The data presented herein, including binding affinities (Ki) and half-maximal inhibitory concentrations (IC50), are intended to serve as a valuable resource for researchers engaged in the study of monoamine transporter pharmacology and the development of novel therapeutics targeting these systems.

Comparative Binding Affinity and Potency

The potency of this compound and other selected monoamine reuptake inhibitors was evaluated based on their binding affinity (Ki) and/or inhibitory concentration (IC50) at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The following table summarizes the quantitative data from various in vitro studies.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
This compound 201545
Sibutramine298–2,800350–5,451943–1,200
Fluoxetine~1-10~150-500~1000-5000
Sertraline~0.2-2~25-100~25-100
Venlafaxine~25-82~250-2480~2000-5300[1]
Bupropion>10,000~200-500~200-500

Note: Ki values represent the equilibrium dissociation constant and are inversely proportional to binding affinity (a lower Ki indicates higher affinity). IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.

Experimental Protocols

The determination of binding affinities (Ki) and inhibitory concentrations (IC50) for monoamine reuptake inhibitors is typically performed using in vitro radioligand binding assays. The following is a detailed protocol for a competitive radioligand binding assay.

Protocol: In Vitro Competitive Radioligand Binding Assay for Monoamine Transporters

1. Materials and Reagents:

  • Cell Membranes or Synaptosomes: Preparations from cells stably expressing human SERT, NET, or DAT, or from specific brain regions (e.g., striatum for DAT, cortex for SERT and NET).

  • Radioligands:

    • For SERT: [³H]Citalopram or [¹²⁵I]RTI-55

    • For NET: [³H]Nisoxetine or [¹²⁵I]RTI-55

    • For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

  • Test Compounds: this compound and other monoamine reuptake inhibitors of interest.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand for the respective transporter (e.g., 10 µM fluoxetine for SERT, 10 µM desipramine for NET, 10 µM GBR12909 for DAT).

  • 96-well Filter Plates: With glass fiber filters.

  • Scintillation Fluid.

  • Scintillation Counter.

2. Procedure:

  • Membrane Preparation: Homogenize cells or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

  • Assay Setup: In a 96-well filter plate, add the following to each well in triplicate:

    • Assay buffer.

    • A fixed concentration of the appropriate radioligand (typically at or near its Kd value).

    • A range of concentrations of the test compound.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plates at room temperature (or 37°C, depending on the specific protocol) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of the wells through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value.

  • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Assay_Setup Assay Setup (96-well plate) Membrane_Prep->Assay_Setup Reagent_Prep Reagent Preparation Reagent_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Processing Data Processing (Specific Binding) Scintillation_Counting->Data_Processing Curve_Fitting Curve Fitting (IC50 Determination) Data_Processing->Curve_Fitting Ki_Calculation Ki Calculation Curve_Fitting->Ki_Calculation

Caption: Workflow for in vitro radioligand binding assay.

Monoamine Transporter Signaling Pathway

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine (Serotonin, Norepinephrine, Dopamine) Vesicle Synaptic Vesicle Monoamine->Vesicle Packaging MAO Monoamine Oxidase (MAO) Monoamine->MAO Degradation Synaptic_Monoamine Vesicle->Synaptic_Monoamine Release Transporter Monoamine Transporter (SERT, NET, DAT) Transporter->Monoamine Recycling Inhibitor Reuptake Inhibitor (e.g., this compound) Inhibitor->Transporter Blockade Synaptic_Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Synaptic_Monoamine->Receptor Binding Signaling Downstream Signaling (e.g., cAMP, PKA) Receptor->Signaling Response Cellular Response Signaling->Response

References

Didesmethylsibutramine: Bridging the Gap Between In Vitro Activity and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Didesmethylsibutramine (DDMS) is an active metabolite of the once-popular anti-obesity drug, sibutramine. Understanding the correlation between its effects in controlled laboratory settings (in vitro) and in living organisms (in vivo) is crucial for evaluating its therapeutic potential and mechanism of action. This guide provides a comprehensive comparison of the in vitro and in vivo activities of DDMS, supported by experimental data and detailed protocols to aid researchers in the fields of pharmacology and drug development.

At a Glance: In Vitro vs. In Vivo Activity of this compound

ParameterIn Vitro ActivityIn Vivo Activity
Primary Action Inhibition of norepinephrine (NE) and serotonin (5-HT) reuptakeAnorectic (appetite suppression), increased locomotor activity, antidepressant-like effects
Key Metrics IC50 values for monoamine transportersDose-dependent reduction in food intake, changes in locomotor counts, and alterations in immobility time in behavioral despair models
Enantioselectivity The (R)-enantiomer is a more potent inhibitor of NE and 5-HT reuptakeThe (R)-enantiomer exhibits greater anorectic and antidepressant-like effects

In Vitro Activity: Potent Monoamine Reuptake Inhibition

The primary mechanism of action of this compound at the molecular level is the inhibition of monoamine transporters, specifically the norepinephrine transporter (NET) and the serotonin transporter (SERT). This activity prevents the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their availability to act on postsynaptic receptors.

Quantitative Analysis of Monoamine Reuptake Inhibition

Studies have quantified the inhibitory potency of the enantiomers of this compound on the uptake of norepinephrine, serotonin, and to a lesser extent, dopamine. The half-maximal inhibitory concentrations (IC50) are summarized below.

CompoundNorepinephrine (NE) Uptake Inhibition IC50 (nM)Serotonin (5-HT) Uptake Inhibition IC50 (nM)Dopamine (DA) Uptake Inhibition IC50 (nM)
(R)-Didesmethylsibutramine 1.317.866.2
(S)-Didesmethylsibutramine 24.53.4102.0

Data sourced from Heal et al. (1998)

These data indicate that both enantiomers of this compound are potent inhibitors of norepinephrine and serotonin reuptake. Notably, the (R)-enantiomer is a more potent inhibitor of norepinephrine reuptake, while the (S)-enantiomer shows higher potency for the serotonin transporter. Both enantiomers are considerably weaker inhibitors of the dopamine transporter (DAT).

dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];

}

Figure 1: Mechanism of action of this compound at the synapse.

In Vivo Activity: Manifestation of Neurochemical Effects

The in vitro inhibition of norepinephrine and serotonin reuptake by this compound translates into observable physiological and behavioral effects in animal models. Key in vivo activities include appetite suppression, increased locomotor activity, and antidepressant-like effects.

Anorectic Effects

In rodent models, this compound has demonstrated a dose-dependent reduction in food intake. Studies in rats have shown that intraperitoneal (i.p.) administration of DDMS at doses ranging from 2.5 to 10 mg/kg leads to a significant decrease in food consumption.[1] The (R)-enantiomer has been shown to be more potent in inducing anorexia compared to the (S)-enantiomer.[1]

Locomotor Activity

Administration of this compound has been associated with an increase in locomotor activity in rats.[1] This effect is likely attributable to the enhancement of noradrenergic and, to a lesser extent, dopaminergic neurotransmission. Doses in the range of 2.5 to 10 mg/kg (i.p.) have been shown to stimulate spontaneous motor activity.[1]

Antidepressant-Like Effects

The dual inhibition of norepinephrine and serotonin reuptake is a hallmark of many antidepressant medications. This compound has exhibited antidepressant-like properties in the Porsolt forced swim test in rats.[1] In this model, the compound reduces the duration of immobility, suggesting a potential antidepressant effect. The (R)-enantiomer was found to be more potent in this assay.[1]

dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 2: Correlation between in vitro and in vivo effects of DDMS.

Correlation and Disconnects

A clear correlation exists between the in vitro monoamine reuptake inhibition profile of this compound and its observed in vivo pharmacological effects. The potent inhibition of norepinephrine and serotonin transporters in vitro directly underlies the in vivo anorectic and antidepressant-like activities, which are characteristic of drugs with this mechanism of action.

However, a direct quantitative correlation can be complex to establish due to pharmacokinetic and pharmacodynamic factors in a living system. For instance, the in vivo efficacy of DDMS is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross the blood-brain barrier.

While in vitro assays provide a precise measure of a compound's interaction with its molecular targets, in vivo studies are essential to understand the integrated physiological and behavioral outcomes. For example, the locomotor-stimulating effects observed in vivo are likely a result of the interplay between enhanced noradrenergic and dopaminergic signaling, an interaction that is not fully captured by simple in vitro uptake assays.

Experimental Protocols

In Vitro Monoamine Reuptake Inhibition Assay

Objective: To determine the IC50 values of a test compound for the inhibition of norepinephrine, serotonin, and dopamine transporters.

Materials:

  • Rat brain tissue (e.g., cortex for NET, striatum for DAT, and whole brain minus cerebellum for SERT) or cells expressing recombinant human monoamine transporters.

  • Radiolabeled neurotransmitters (e.g., [³H]norepinephrine, [³H]serotonin, [³H]dopamine).

  • Test compound (this compound).

  • Appropriate buffers and scintillation cocktail.

Procedure:

  • Synaptosome Preparation: Homogenize brain tissue in sucrose buffer and centrifuge to obtain a crude synaptosomal pellet (P2). Resuspend the pellet in a suitable buffer.

  • Incubation: Incubate the synaptosomes with various concentrations of the test compound.

  • Uptake Initiation: Add the radiolabeled neurotransmitter to initiate uptake and incubate at 37°C for a short period (e.g., 5-10 minutes).

  • Uptake Termination: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer to remove unbound radiolabel.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the percentage inhibition of uptake at each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

In Vivo Anorectic Activity in Rats

Objective: To assess the effect of a test compound on food intake in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Standard rat chow.

  • Test compound (this compound).

  • Vehicle for drug administration (e.g., saline, distilled water).

Procedure:

  • Acclimatization: House rats individually and allow them to acclimate to the housing conditions and a scheduled feeding paradigm (e.g., food available for a set number of hours per day).

  • Baseline Measurement: Measure baseline food intake for several days before the start of the experiment.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Food Intake Measurement: Present a pre-weighed amount of food at a specific time after drug administration and measure the amount of food consumed over a defined period (e.g., 1, 2, 4, and 24 hours).

  • Data Analysis: Express food intake as a percentage of the baseline intake for each animal and compare the effects of different doses of the test compound to the vehicle control group.

In Vivo Porsolt Forced Swim Test in Rats

Objective: To evaluate the antidepressant-like activity of a test compound.

Materials:

  • Male Sprague-Dawley or Wistar rats.

  • A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-20 cm.

  • Test compound (this compound).

  • Vehicle for drug administration.

Procedure:

  • Pre-test Session (Day 1): Place each rat individually in the cylinder for a 15-minute swim session. This session is for habituation.

  • Drug Administration (Day 2): Administer the test compound or vehicle at specified times before the test session (e.g., 60, 30, and 5 minutes before the test).

  • Test Session (Day 2): Place the rats back into the swim cylinder for a 5-minute test session.

  • Behavioral Scoring: Record the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: Compare the duration of immobility between the drug-treated groups and the vehicle-treated group. A significant reduction in immobility is indicative of an antidepressant-like effect.

dot graph G { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 3: Experimental workflows for in vitro and in vivo studies.

Conclusion

This compound demonstrates a clear and predictable correlation between its in vitro activity as a potent norepinephrine and serotonin reuptake inhibitor and its in vivo pharmacological effects, including appetite suppression and antidepressant-like activity. The enantioselectivity observed in vitro is also reflected in the in vivo efficacy, with the (R)-enantiomer generally showing greater potency for anorectic and antidepressant-like effects. While in vitro assays are invaluable for elucidating the primary mechanism of action, in vivo studies are indispensable for understanding the complex physiological and behavioral outcomes in a whole organism. The provided experimental protocols offer a foundation for researchers to further investigate the nuanced relationship between the in vitro and in vivo properties of this compound and other novel monoamine reuptake inhibitors.

References

Safety Operating Guide

Navigating the Disposal of Didesmethylsibutramine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical compounds in a research and development setting is paramount for ensuring environmental safety and regulatory compliance. Didesmethylsibutramine, a primary metabolite of the controlled substance sibutramine, requires careful handling and disposal due to its pharmacological activity and regulatory oversight. This guide provides essential, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Regulatory Framework

The disposal of pharmaceutical waste, particularly compounds related to controlled substances, is governed by several federal agencies in the United States, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3][4] The primary legislation includes the Resource Conservation and Recovery Act (RCRA), which sets guidelines for hazardous waste management.[1][4] For controlled substances, DEA regulations are critical to prevent misuse and diversion, mandating that these substances be rendered "non-retrievable."[3][5][6] Given that this compound is a metabolite of a controlled substance, it is prudent to handle its disposal with the same level of stringency.

Step-by-Step Disposal Protocol for this compound

1. Initial Assessment and Segregation:

  • Inventory and Identification: Begin by clearly identifying and inventorying all this compound waste. This includes expired compounds, unused stock solutions, and contaminated labware (e.g., vials, pipette tips, gloves).

  • Segregation: Keep this compound waste separate from other chemical and non-hazardous waste streams. Use dedicated, clearly labeled, and sealed containers. Color-coded containers are often used in laboratory settings to distinguish waste types; for instance, black containers for RCRA hazardous waste and blue or white for non-RCRA pharmaceutical waste.[3]

2. Selection of an Approved Disposal Method: The choice of disposal method will depend on the quantity of waste, institutional policies, and available resources. The following methods are recommended, prioritized by regulatory preference:

  • DEA-Registered Reverse Distributor: This is the most common and compliant method for institutions that regularly handle controlled substances. A reverse distributor is authorized by the DEA to accept and manage the disposal of these materials.

  • Licensed Hazardous Waste Contractor: For larger quantities or in the absence of a reverse distributor program, a licensed hazardous waste disposal company should be engaged.[7] These contractors are equipped for the proper handling and incineration of pharmaceutical waste.[2][5]

  • On-site Chemical Deactivation: Some facilities may be equipped for on-site destruction using methods that render the substance non-retrievable. This can involve the use of DEA-approved drug disposal bags or specific chemical solutions that neutralize the active compound.[5][7] This process must be thoroughly documented and witnessed by at least two authorized employees.[6]

3. Documentation and Record-Keeping: Meticulous record-keeping is a critical component of controlled substance disposal.[8] All steps of the disposal process must be documented, including:

  • The name, strength, and quantity of the disposed substance.

  • The date and method of disposal.

  • The signatures of at least two authorized individuals who witnessed the disposal.[6]

  • All records must be maintained for a minimum of two years and be available for inspection by the DEA.[6]

4. Handling and Personal Protective Equipment (PPE): According to safety data sheets, standard laboratory PPE should be worn when handling this compound. This includes:

  • Safety goggles or glasses.[9]

  • Gloves and a lab coat or apron.[9]

  • In cases of potential dust formation or aerosols, a self-contained breathing apparatus may be necessary.[9][10]

Summary of Disposal Methods

Disposal MethodKey CharacteristicsBest Suited For
DEA-Registered Reverse Distributor Utilizes a third-party service authorized by the DEA to handle and document the disposal of controlled substances.Laboratories and institutions with ongoing research involving controlled substances.
Licensed Hazardous Waste Contractor Professional waste management service that can handle a wide range of chemical and pharmaceutical waste, often via incineration.[5]Large quantities of waste or facilities without a reverse distributor relationship.
On-site Chemical Deactivation Use of commercially available kits or established chemical protocols to render the substance inert.[5][7] Requires strict adherence to DEA witnessing and documentation rules.[6]Small quantities of waste where on-site protocols are approved and can be properly documented.
DEA Take-Back Programs Primarily designed for public disposal of unused medications and may not be suitable for laboratory-generated waste.[5][7][8]Not typically used for institutional waste disposal.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Identified check_quantity Assess Quantity and Frequency of Waste start->check_quantity large_ongoing Large Quantity or Ongoing Generation? check_quantity->large_ongoing Evaluate rev_dist Use DEA-Registered Reverse Distributor large_ongoing->rev_dist Yes small_infrequent Small, Infrequent Quantity? large_ongoing->small_infrequent No document Document Disposal (DEA Form 41 or equivalent) rev_dist->document haz_waste Contact Licensed Hazardous Waste Contractor haz_waste->document small_infrequent->haz_waste No onsite_avail On-site Deactivation Protocol Available? small_infrequent->onsite_avail Yes onsite_avail->haz_waste No deactivate Perform On-site Chemical Deactivation (with witness) onsite_avail->deactivate Yes deactivate->document end End: Compliant Disposal document->end

References

Essential Safety and Logistical Information for Handling Didesmethylsibutramine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Didesmethylsibutramine, a metabolite of Sibutramine.

Compound Identification and Properties

A clear understanding of the compound's properties is the first step in safe handling.

PropertyValue
Chemical Name 1-(1-(4-Chlorophenyl)cyclobutyl)-3-methylbutan-1-amine
CAS Number 84467-54-9
Molecular Formula C15H22ClN
Molecular Weight 251.8 g/mol
Appearance Not specified
Storage Temperature Recommended at ~4°C or as specified by the supplier

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets indicate a lack of comprehensive hazard data, this compound should be handled as a potentially hazardous substance. One source indicates it is "Harmful if swallowed"[1]. Therefore, stringent adherence to PPE protocols is mandatory.

PPE CategoryRequired Equipment
Respiratory Protection A self-contained breathing apparatus is recommended, especially in cases of dust formation or inadequate ventilation[2][3].
Eye Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[2][3].
Hand Protection Wear appropriate chemical-resistant gloves (e.g., surgical gloves)[2].
Body Protection A full-sleeved apron or protective clothing is required. For greater protection, fire/flame resistant and impervious clothing should be worn[2][3].

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound. The following step-by-step procedure should be followed in a laboratory setting.

Preparation and Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a laboratory fume hood or with another appropriate form of local exhaust ventilation[3].

  • PPE Donning: Before handling the compound, put on all required PPE as specified in the table above.

Handling the Compound
  • Avoid Contact: Take all necessary precautions to avoid direct contact with the substance. Do not breathe dust, fumes, gas, mist, vapors, or spray[1].

  • Preventing Contamination: Do not eat, drink, or smoke in the handling area[1].

  • Static Discharge: Take precautionary measures against static discharge[1].

Storage
  • Container: Keep the container tightly closed[3].

  • Conditions: Store in a dry and well-ventilated place[3]. Follow the recommended storage temperature provided by the supplier.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration or oxygen and seek medical attention[2][3].
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[2][3]. Consult a doctor[3].
Eye Contact Rinse eyes with plenty of water for at least 15 minutes[2][3]. Consult a doctor[3].
Ingestion If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison center or doctor immediately[1][3].
Accidental Release Measures
  • Personal Precautions: Wear a self-contained breathing apparatus and avoid dust formation[2]. Keep unnecessary personnel away[3].

  • Containment and Cleaning: For spills, provide adequate ventilation. The spilled material should be carefully collected and the area washed with plenty of water[2]. Avoid discharge into drains, water courses, or onto the ground[3].

Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, national, and international regulations[1]. It is recommended to consult with a licensed professional waste disposal service for proper disposal of this material.

Safe Handling Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal Ventilation Ensure Proper Ventilation (Fume Hood) Don_PPE Don Personal Protective Equipment (PPE) Ventilation->Don_PPE then Handle Handle Compound with Care Don_PPE->Handle Avoid_Contact Avoid Direct Contact and Inhalation Handle->Avoid_Contact No_Contaminate No Eating, Drinking, or Smoking Avoid_Contact->No_Contaminate Store Store in Tightly Closed Container No_Contaminate->Store Conditions Store in Dry, Ventilated Area Store->Conditions Dispose Dispose of Waste According to Regulations Conditions->Dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Didesmethylsibutramine
Reactant of Route 2
Reactant of Route 2
Didesmethylsibutramine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.